(E)-3-(6-Hydroxypyridin-3-YL)acrylic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H7NO3 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
(E)-3-(6-oxo-1H-pyridin-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H7NO3/c10-7-3-1-6(5-9-7)2-4-8(11)12/h1-5H,(H,9,10)(H,11,12)/b4-2+ |
InChI Key |
GPGCFLDKCNSBSH-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC(=O)NC=C1/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=O)NC=C1C=CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Structural Dynamics, Synthesis, and Pharmacological Utility of (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid
Executive Summary
(E)-3-(6-Hydroxypyridin-3-yl)acrylic acid (CAS: 1613049-82-3) is a highly versatile heterocyclic building block that bridges the structural gap between cinnamic acid derivatives and pyridine-based pharmacophores[1]. As a critical intermediate in modern drug discovery, it is frequently employed in the synthesis of complex biologically active molecules, including substituted 2,3-dihydrobenzofuranyl compounds[2]. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, structural dynamics, and a field-proven synthetic methodology.
Physicochemical Profiling & Structural Dynamics
The defining feature of (E)-3-(6-hydroxypyridin-3-yl)acrylic acid is the tautomeric equilibrium of its pyridine ring. The 6-hydroxypyridine moiety exists in a dynamic equilibrium with its lactam tautomer, 2-pyridone (6-oxo-1,6-dihydropyridine)[3].
While the lactim (hydroxypyridine) form benefits from full aromatic stabilization and may predominate in the gas phase or highly non-polar environments, the lactam (pyridone) form is overwhelmingly favored in polar solvents (such as water or DMSO) and in the solid state[4].
Pharmacophore Implications: This tautomerism is not merely a structural curiosity; it dictates the molecule's behavior in biological systems. The 2-pyridone form acts simultaneously as a strong hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the exocyclic C=O group)[4]. This dual capacity enables robust, directional interactions with target receptor pockets and facilitates the formation of stable intermolecular dimers, directly influencing the compound's solubility, melting point, and bioavailability profile.
Logical relationship of the 6-hydroxypyridine ⇌ 2-pyridone tautomerism and receptor binding.
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics of the compound, essential for formulation and synthetic planning[5][6].
| Property | Value |
| Chemical Name | (E)-3-(6-Hydroxypyridin-3-yl)acrylic acid |
| CAS Registry Number | 1613049-82-3 |
| Molecular Formula | C8H7NO3 |
| Molecular Weight | 165.15 g/mol |
| Stereochemistry | (E)-isomer (trans-geometry) |
| Tautomeric Forms | 6-Hydroxypyridine ⇌ 2-Pyridone |
| H-Bond Donors | 2 (N-H and COOH in pyridone form) |
| H-Bond Acceptors | 3 (C=O and COOH in pyridone form) |
Synthetic Methodology: The Mizoroki-Heck Cross-Coupling Approach
The most efficient and scalable route to synthesize (E)-3-(6-hydroxypyridin-3-yl)acrylic acid is via a palladium-catalyzed Mizoroki-Heck cross-coupling reaction between 5-bromo-2-pyridone and acrylic acid[7][8]. The protocol below is engineered for high stereoselectivity and yield, utilizing causality-driven experimental choices.
Step-by-Step Experimental Protocol
Step 1: Pre-reaction Degassing
-
Action: Dissolve 5-bromo-2-pyridone (1.0 equiv, 10 mmol) and acrylic acid (1.2 equiv, 12 mmol) in 30 mL of anhydrous Dimethylformamide (DMF). Sparge the solution with argon gas for 15 minutes.
-
Causality: Oxygen readily oxidizes the active Pd(0) catalyst to inactive Pd(II) peroxo complexes. Thorough degassing prevents premature catalyst death and ensures cycle longevity.
Step 2: Catalyst and Base Introduction
-
Action: Add Palladium(II) acetate (Pd(OAc)2, 0.05 equiv), tri-o-tolylphosphine (P(o-tol)3, 0.10 equiv), and triethylamine (Et3N, 2.5 equiv) under a continuous argon stream.
-
Causality: Pd(OAc)2 is a stable precatalyst that is reduced in situ to the active Pd(0) species. The sterically demanding P(o-tol)3 ligand accelerates the dissociation of palladium complexes to form the highly reactive 14-electron Pd(0)L2 species. Triethylamine serves as a sacrificial base to neutralize the hydrobromic acid (HBr) generated later in the cycle, preventing the acid-catalyzed degradation of the product and catalyst poisoning[8].
Step 3: Thermal Activation and Coupling
-
Action: Heat the reaction mixture to 95°C for 16 hours with vigorous magnetic stirring.
-
Causality: The elevated temperature provides the necessary activation energy for the oxidative addition of the highly stable C-Br bond of the electron-rich pyridone ring onto the Pd(0) center.
Step 4: Stereoselective Elimination (In Situ)
-
Mechanism: Following the syn-migratory insertion of the acrylic acid into the Pd-Aryl bond, the intermediate undergoes rapid C-C bond rotation to minimize steric strain between the bulky pyridone ring and the carboxylic acid group. The subsequent syn-β-hydride elimination exclusively yields the thermodynamically stable (E)-isomer[8].
Step 5: Isolation and Purification (Self-Validating Workup)
-
Action: Cool the mixture to room temperature, dilute with 100 mL of deionized water, and slowly acidify to pH 3.0 using 1M HCl. Filter the resulting precipitate, wash with cold water, and recrystallize from an ethanol/water mixture.
-
Causality: The basic reaction conditions leave the product as a soluble triethylammonium carboxylate salt. Acidification protonates the carboxylate, drastically reducing the compound's aqueous solubility and driving the precipitation of the pure (E)-3-(6-hydroxypyridin-3-yl)acrylic acid. The precipitation at pH 3 serves as a self-validating indicator of successful conversion.
Mizoroki-Heck cross-coupling workflow and catalytic cycle for synthesizing the target compound.
Biological Relevance in Drug Development
In medicinal chemistry, (E)-3-(6-hydroxypyridin-3-yl)acrylic acid serves as a potent bioisostere for cinnamic acid and urocanic acid derivatives. By replacing a standard phenyl ring with a 2-pyridone moiety, drug developers can dramatically alter a molecule's topological polar surface area (TPSA) and hydrogen-bonding network without significantly changing its steric bulk.
A prominent application of this compound is found in the synthesis of substituted 2,3-dihydrobenzofuranyl derivatives, which are investigated for their therapeutic potential in neurological and inflammatory pathways[2]. The acrylic acid tail provides an ideal handle for subsequent amide coupling or Michael addition reactions, allowing the rapid generation of diverse chemical libraries.
References
- Vertex Pharmaceuticals Incorporated. "WO2014085607A1 - Substituted 2,3-dihydrobenzofuranyl compounds and uses thereof".
-
Torres, M. et al. "New Synthetic Methods to 2-Pyridone Rings". ResearchGate / Molecules.[Link]
-
Khan, M. et al. "Pyrene Functionalized Highly Reduced Graphene Oxide-palladium Nanocatalyst for Mizoroki-Heck Reaction". Frontiers in Chemistry / KSU.[Link]
-
Grotjahn, D. B. et al. "Organoiridium Pyridonates and Their Role in the Dehydrogenation of Alcohols". Organometallics - ACS Publications.[Link]
-
Enquist, P. A. "Palladium-Catalysed Carbon–Carbon Coupling Reactions: Focusing on Microwave Heating, Low Catalyst Concentrations, Aqueous Conditions". Diva-portal.org.[Link]
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Comprehensive Characterization and Synthetic Utility of (E)-3-(6-Hydroxypyridin-3-YL)acrylic Acid in Medicinal Chemistry
Executive Summary
(E)-3-(6-Hydroxypyridin-3-YL)acrylic acid (CAS: 1613049-82-3) is a highly versatile, bifunctional pharmacophore and synthetic intermediate increasingly utilized in modern drug discovery. Structurally, it merges a 6-hydroxypyridine ring—capable of complex tautomeric shifts—with an
Structural Dynamics: Tautomerism and Electronic Profile
A defining feature of (E)-3-(6-hydroxypyridin-3-YL)acrylic acid is its ability to undergo lactam-lactim tautomerization. In the solid state and in non-polar environments, the molecule can exist in the 6-hydroxypyridine (lactim) form. However, in polar solvents (such as water or DMSO) and within typical physiological environments, the equilibrium shifts heavily toward the 2-pyridone (lactam) form [1].
This tautomeric shift is not merely a structural curiosity; it is the primary driver of the molecule's biological activity. The 2-pyridone form acts as a rigid, bidentate hydrogen-bond donor/acceptor system, mimicking amide bonds found in peptide backbones. This allows the scaffold to deeply anchor into kinase hinge regions or the
Caption: Tautomeric equilibrium of the 6-hydroxypyridine core and its impact on target protein binding affinity.
Synthetic Methodologies
The synthesis of (E)-3-(6-hydroxypyridin-3-YL)acrylic acid typically relies on two primary carbon-carbon bond-forming strategies: the Heck Cross-Coupling Reaction and the Knoevenagel Condensation .
While the Heck reaction is useful for late-stage functionalization of halogenated pyridines, the Knoevenagel condensation is often preferred for bulk synthesis. The Knoevenagel route avoids expensive transition-metal catalysts and leverages thermodynamic control during the decarboxylation step to yield the (E)-isomer exclusively.
Caption: Divergent synthetic pathways for producing the exclusive trans-isomer of the target compound.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify reaction success before proceeding.
Protocol A: Synthesis via Knoevenagel Condensation
Rationale: Utilizing malonic acid and an aldehyde precursor ensures that the subsequent decarboxylation strictly dictates the formation of the lower-energy (E)-alkene, preventing the need for complex geometric isomer separation.
-
Reagent Preparation: Dissolve 6-hydroxypyridine-3-carboxaldehyde (10.0 mmol) and malonic acid (15.0 mmol) in 20 mL of anhydrous pyridine.
-
Catalysis: Add piperidine (1.0 mmol, 0.1 eq) dropwise at 25°C.
-
Condensation & Decarboxylation: Heat the mixture to 90°C under an argon atmosphere.
-
Validation Checkpoint 1: Monitor the reaction via an oil bubbler. The continuous evolution of
gas confirms the active decarboxylation of the intermediate di-acid.
-
-
Quenching: After 12 hours (or when gas evolution ceases), cool the mixture to 0°C. Carefully acidify with 1M HCl until the pH reaches 3.5–4.0.
-
Validation Checkpoint 2: The target compound is zwitterionic-like; adjusting to its isoelectric point (~pH 4) forces the precipitation of the free acrylic acid.
-
-
Isolation & Purification: Filter the resulting off-white precipitate, wash sequentially with cold deionized water and diethyl ether, and recrystallize from a 1:1 ethanol/water mixture.
Protocol B: Analytical Characterization
Rationale: Confirming the geometric configuration and tautomeric state is critical, as the (Z)-isomer will not correctly orient the Michael acceptor toward target cysteine residues in biological assays.
-
H-NMR Spectroscopy: Dissolve 5 mg of the purified solid in 0.5 mL of DMSO-
. Acquire spectra at 400 MHz.-
Validation Checkpoint: You must observe two distinct doublets in the olefinic region (~6.3 ppm and ~7.5 ppm). Calculate the coupling constant (
). A value of Hz definitively confirms the (E)-trans geometry. A broad singlet at ~11.8 ppm confirms the presence of the pyridone NH proton.
-
-
LC-MS Analysis: Inject 1
L onto a C18 reverse-phase column using a water/acetonitrile gradient (0.1% Formic Acid).-
Validation Checkpoint: The mass spectrum must yield a dominant
peak at m/z 166.05 .
-
Physicochemical Properties & Analytical Profiling
The following table summarizes the core quantitative data required for formulation and assay development.
| Property | Value | Analytical Method / Source |
| IUPAC Name | (E)-3-(6-hydroxypyridin-3-yl)acrylic acid | Chemical Nomenclature |
| CAS Registry Number | 1613049-82-3 | Chemical Database |
| Molecular Weight | 165.15 g/mol | High-Resolution Mass Spectrometry |
| Molecular Formula | Elemental Analysis | |
| Dominant Tautomer | 2-Pyridone (in polar media) | |
| LogP (Predicted) | 0.82 - 1.15 | RP-HPLC / in silico modeling |
| pKa (Carboxylic Acid) | ~4.5 | Potentiometric Titration |
| pKa (Pyridone NH) | ~11.0 | UV-Vis Spectrophotometric Titration |
| Alkene Geometry | (E)-isomer exclusively |
Applications in Drug Development
(E)-3-(6-Hydroxypyridin-3-YL)acrylic acid serves as a critical intermediate and pharmacophore in several cutting-edge therapeutic areas:
Targeted Covalent Inhibitors (TCIs) and Hemoglobin Modulators
The
Janus Kinase (JAK) Inhibitors
The 2-pyridone tautomer is a privileged scaffold in kinase inhibitor design. It mimics the hydrogen-bonding pattern of the adenine ring of ATP, allowing it to anchor securely into the hinge region of kinases. Derivatives synthesized from this acrylic acid building block have been patented for use as JAK inhibitors, specifically formulated for the treatment of inflammatory eye diseases such as dry eye syndrome (keratoconjunctivitis sicca) [2].
References
-
Omar, A. M., Abdulmalik, O., Ghatge, M. S., Muhammad, Y. A., Paredes, S. D., El-Araby, M. E., & Safo, M. K. (2020). An Investigation of Structure-Activity Relationships of Azolylacryloyl Derivatives Yielded Potent and Long-Acting Hemoglobin Modulators for Reversing Erythrocyte Sickling. Biomolecules, 10(11), 1508.[Link]
-
European Patent Office (EPO). (2016). Janus Kinase Inhibitors for Treatment of Dry Eye and Other Eye Related Diseases. Patent Application.[Link]
-
Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel reaction. Comprehensive Organic Synthesis, 2, 341-394.[Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.[Link]
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solubility of (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid
An In-Depth Technical Guide to the Solubility Assessment of (E)-3-(6-Hydroxypyridin-3-YL)acrylic Acid
Authored by: Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and methodologies for determining the aqueous , a heterocyclic compound with potential applications in drug development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of both kinetic and thermodynamic solubility assays. The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized to ensure scientific integrity.
Introduction: The Central Role of Solubility in Drug Discovery
Aqueous solubility is a paramount consideration in the early stages of drug discovery and development.[1] Poor solubility can lead to a cascade of undesirable consequences, including erratic absorption, low bioavailability, and an underestimation of potential toxicity.[2] For a compound like (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid, which possesses both acidic (carboxylic acid) and potentially basic (pyridine ring) functional groups, its solubility is expected to be highly dependent on the pH of the surrounding medium. Understanding and quantifying this property is therefore not merely a routine measurement but a foundational step in assessing its potential as a drug candidate.
This guide will dissect the two primary types of solubility assays employed in the pharmaceutical industry:
-
Kinetic Solubility: This measurement reflects the concentration at which a compound, rapidly dissolved from a high-concentration stock solution (typically in dimethyl sulfoxide, DMSO), begins to precipitate in an aqueous medium.[2] It is a high-throughput method often used in the initial screening of large compound libraries.[3]
-
Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with its solid state in a saturated solution.[4] This is a more time-intensive but also a more accurate representation of a compound's intrinsic solubility.[5]
Physicochemical Properties and their Influence on Solubility
The molecular structure of (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid dictates its solubility behavior. Key influencing factors include:
-
pKa: The ionization state of the molecule is crucial. The carboxylic acid moiety will be deprotonated at pH values above its pKa, forming a more soluble carboxylate anion. Conversely, the pyridine nitrogen can be protonated at pH values below its pKa, forming a more soluble pyridinium cation. A predicted pKa for a similar compound, (E)-3-(6-(hydroxymethyl)pyridin-3-yl)acrylic acid, is approximately 3.14 for the carboxylic acid.[6] The pKa of the pyridine nitrogen would need to be determined experimentally but is expected to be in the acidic range.
-
Crystal Lattice Energy: For thermodynamic solubility, the energy required to break the crystal lattice of the solid material plays a significant role. Different polymorphic forms of the same compound can exhibit different solubilities.
-
Hydrogen Bonding: The presence of hydrogen bond donors (hydroxyl and carboxylic acid groups) and acceptors (pyridine nitrogen and carbonyl oxygen) suggests that the molecule can interact favorably with water, which would enhance its solubility.
Experimental Determination of Solubility: A Methodological Deep Dive
The choice between kinetic and thermodynamic solubility assays depends on the stage of drug discovery and the required level of accuracy.[2]
Kinetic Solubility Assessment
Kinetic solubility assays are designed for speed and are well-suited for high-throughput screening (HTS) formats.[1] The underlying principle is to challenge the compound's solubility by rapidly introducing a DMSO stock solution into an aqueous buffer and observing precipitation.[1]
The turbidimetric method is a common approach for kinetic solubility determination, relying on the detection of light scattering caused by precipitated particles.[3]
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The 6-Hydroxypyridinyl Scaffold in Modern Drug Discovery: Tautomeric Dynamics, Target Engagement, and Therapeutic Applications
Executive Summary
The 6-hydroxypyridinyl moiety is a highly versatile heterocyclic scaffold that has become a cornerstone in contemporary medicinal chemistry and agrochemical development. Unlike static aromatic rings, the 6-hydroxypyridinyl system is chemically dynamic, offering unique hydrogen-bonding capabilities, metal-coordination sites, and allosteric engagement profiles. This technical guide explores the physicochemical foundations of 6-hydroxypyridinyl compounds, their diverse pharmacological applications—ranging from oncology to neuropharmacology—and provides validated experimental workflows for screening these dynamic molecules.
Physicochemical Foundations: Tautomerism and Target Binding
To effectively utilize 6-hydroxypyridinyl derivatives in drug design, researchers must first master the causality of its tautomeric behavior. The 6-hydroxypyridine ring (a substituted 2-hydroxypyridine) exists in a continuous, solvent-dependent equilibrium with its keto form, 6-pyridone[1][2].
The Causality of Pharmacophore Shifting: In drug design, the tautomeric state of a ligand dictates its hydrogen bond donor/acceptor profile. In a highly polar, solvent-exposed protein pocket, water molecules solvate the pyridone form via strong hydrogen bonding networks, shifting the equilibrium toward the keto state[1]. Conversely, in a desolvated, lipophilic binding pocket (such as the hinge region of a kinase), the lower dielectric constant favors the hydroxypyridine tautomer, minimizing steric hindrance and electrostatic repulsion[2].
Failing to account for this dynamic interconversion during in silico virtual screening leads to incorrect pharmacophore mapping and false-negative binding predictions. The ability of the 6-hydroxypyridinyl scaffold to "adapt" its tautomeric state to the microenvironment of the target protein is precisely what makes it a privileged structure in lead optimization[3].
Core Therapeutic Applications
Allosteric Enzyme Inhibition: The GTP Cyclohydrolase I Paradigm
One of the most well-characterized applications of the 6-hydroxypyridinyl scaffold is the inhibition of GTP cyclohydrolase I (GTPCH1) by 2,4-diamino-6-hydroxypyrimidine (DAHP)[4][5]. GTPCH1 is the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4), an essential cofactor for nitric oxide synthases (NOS)[6].
DAHP does not merely act as a simple competitive inhibitor at the active site. Instead, it engages the GTPCH1 feedback regulatory protein (GFRP)[5][7]. By structurally mimicking the natural feedback inhibitor BH4, DAHP forms a complex with GFRP, which then allosterically binds to and suppresses GTPCH1[5][7]. This highly specific mechanism is utilized to treat conditions driven by excessive nitric oxide production, such as severe inflammation and cardiovascular anomalies[4][6].
Mechanism of GTPCH1 inhibition by DAHP via GFRP engagement.
Oncology and Apoptosis Induction
Derivatives of 6-hydroxypyridine-2-carbaldehyde have shown significant promise in oncology[8]. The structural versatility of this molecule is driven by two functional groups: the hydroxyl group, which enhances solubility and coordinates metals, and the aldehyde moiety, which offers a highly reactive site for condensation reactions (e.g., Schiff base formation)[8]. In vitro assays demonstrate that these derivatives induce selective cytotoxicity and apoptosis in human breast cancer cells by modulating key survival and proliferation signaling pathways, while simultaneously inhibiting pro-inflammatory cytokines like TNF-α and IL-6[8].
Neuropharmacology and Agrochemicals
The 6-hydroxypyridinyl scaffold is also heavily utilized in the synthesis of central nervous system (CNS) therapeutics. Aminoalkyl-pyridine derivatives featuring the 6-hydroxypyridine core are actively developed as modulators of serotonin (5-HT) receptors for the treatment of psychiatric disorders, including depression and anxiety[9]. Furthermore, compounds like 6-hydroxypyridine-3-carboxylic acid serve as both critical synthetic intermediates for neurological drugs[10] and as major phase I oxidative metabolites in the degradation pathways of neonicotinoid insecticides (e.g., imidacloprid)[11].
Quantitative Pharmacological Profiles
To facilitate compound selection, the quantitative data and primary mechanisms of key 6-hydroxypyridinyl derivatives are summarized below:
| Compound Class / Derivative | Primary Biological Target | Dominant Mechanism of Action | Key Therapeutic Application | Reported Efficacy / Affinity |
| 2,4-Diamino-6-hydroxypyrimidine (DAHP) | GTP Cyclohydrolase I (GTPCH1) | GFRP-dependent allosteric feedback inhibition | Cardiovascular, Anemia | IC₅₀ ~ 300 µM (Competitive)[6] |
| 6-Hydroxypyridine-2-carbaldehyde derivatives | Pro-apoptotic signaling pathways | ROS generation, Caspase activation, Cytokine inhibition (TNF-α, IL-6) | Oncology (Breast Cancer), Anti-inflammatory | Sub-micromolar cytotoxicity[8] |
| 6-Hydroxypyridine-3-carboxylic acid | Neonicotinoid metabolic pathways | Phase I oxidative metabolite / Structural intermediate | Agrochemicals, Neuro-therapeutics | N/A (Metabolite / Scaffold)[10][11] |
| Aminoalkyl-6-hydroxypyridines | 5-HT (Serotonin) Receptors | Receptor activation / modulation | Psychiatric Disorders (Anxiety, Depression) | Dose-dependent in vivo efficacy[9] |
Experimental Protocols: Self-Validating Systems
When screening 6-hydroxypyridinyl compounds, researchers must utilize self-validating experimental designs to distinguish true mechanistic action from off-target artifacts. The following protocol details the assessment of GTPCH1 inhibition by DAHP, incorporating an orthogonal genetic validation step.
Protocol: High-Throughput Screening of GTPCH1 Inhibitors via NO Proxy Assay
Rationale & Causality: Nitric oxide (NO) has a half-life of mere seconds, making direct measurement highly erratic. However, NO rapidly oxidizes into stable nitrite (NO₂⁻) and nitrate (NO₃⁻). By utilizing the Griess reaction to quantify nitrite, we establish a stable, cumulative proxy for NO production, which is strictly dependent on BH4 synthesized by GTPCH1[4].
Step-by-Step Methodology:
-
Cell Seeding & Stimulation: Seed HD11 avian macrophages in a 96-well plate at a density of 5×10⁴ cells/well. Stimulate the cells with Lipopolysaccharide (LPS, 1 µg/mL).
-
Causality: LPS induces inducible NOS (iNOS) and upregulates de novo BH4 synthesis, creating a high-demand state that makes the cellular system highly sensitive to GTPCH1 inhibition[4].
-
-
Compound Administration: Treat the cells with the 6-hydroxypyridinyl derivative (e.g., DAHP) at varying concentrations (10 µM to 5 mM) and incubate for 24 hours at 37°C.
-
Supernatant Extraction & Griess Reaction: Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄). Incubate in the dark for 10 minutes and measure absorbance at 540 nm.
-
Orthogonal Validation (The Self-Validating Step): Run a parallel assay using macrophages transfected with GFRP-targeting siRNA.
-
Causality: Because DAHP requires the GFRP regulatory protein to allosterically inhibit GTPCH1[5][7], a true DAHP-like inhibitor will lose its NO-suppressing potency in GFRP-knockdown cells. If the compound still suppresses NO in the absence of GFRP, the observed effect is due to off-target cytotoxicity or direct NOS inhibition, thus preventing false-positive lead advancement.
-
Self-validating workflow for screening 6-hydroxypyridinyl inhibitors.
References
-
6-Hydroxypyridine-3-carboxylic acid - Chem-Impex - 10
-
Cas no 358751-77-6 (6-hydroxypyridine-2-carbaldehyde) - Chem960 - 8
-
2,4-Diamino-6-hydroxypyrimidine CAS 56-06-4 - Zhishang Chemical - 12
-
Neonicotinoid Metabolism: Compounds, Substituents, Pathways... - ACS Publications - 11
-
US20250270173A1 - Pyridine derivatives for treating psychiatric disorders - Google Patents - 9
-
2,4-Diamino-6-hydroxypyrimidine | GTP Cyclohydrolase I Inhibitor - MedChemExpress - 4
-
GTP Cyclohydrolase I Inhibition by the Prototypic Inhibitor 2,4-Diamino-6-Hydroxypyrimidine - Semantic Scholar - 7
-
The Mechanism of Potent GTP Cyclohydrolase I Inhibition by 2,4-Diamino-6-hydroxypyrimidine - ResearchGate - 5
-
In Silico Investigation of the Human GTP Cyclohydrolase 1 Enzyme... - MDPI - 6
-
How about Tautomers? - WuXi Biology - 1
-
The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization - PMC - 2
-
proton-tautomerism in solvent and the fundamentals of molecular stability prediction - ChemRxiv - 3
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Methodological & Application
Application Notes and Protocols for the Experimental Setup of Acrylic Acid Reactions
Introduction: The Dual Reactivity of Acrylic Acid
Acrylic acid (IUPAC: prop-2-enoic acid) is the simplest unsaturated carboxylic acid, presenting a unique and highly reactive chemical structure.[1][2] Its reactivity is dominated by two key functional groups: a carbon-carbon double bond (a vinyl group) and a carboxylic acid terminus.[1] This duality allows acrylic acid to participate in reactions typical of both unsaturated compounds and aliphatic carboxylic acids.[1] The electron-withdrawing nature of the carboxyl group polarizes the molecule, making the β-carbon an electrophilic center susceptible to nucleophilic attack (Michael addition), while the double bond readily undergoes radical-initiated addition and polymerization.[1] Concurrently, the carboxyl group can undergo classic reactions like esterification.[1][2]
This versatility makes acrylic acid a cornerstone monomer in the chemical industry for producing a vast array of materials, including plastics, coatings, adhesives, elastomers, and superabsorbent polymers.[2][3] However, its high reactivity, particularly its tendency for highly exothermic and potentially runaway polymerization, necessitates carefully controlled experimental setups and stringent safety protocols.[1][4][5] This guide provides detailed protocols and the scientific rationale for key reactions involving acrylic acid, designed for researchers and development professionals.
CRITICAL SAFETY PROTOCOLS: Handling Acrylic Acid
Acrylic acid is a corrosive, flammable, and volatile liquid that can cause severe skin burns and eye damage.[6][7] Inhalation may cause respiratory irritation.[7] Due to its high reactivity, improper handling can lead to vigorous, heat-generating polymerization.[5] Adherence to the following safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles combined with a face shield are required.[6][8]
-
Hand Protection: Use organic solvent-impermeable and anti-static gloves (e.g., neoprene or rubber).[6][8][9]
-
Body Protection: Wear a rubber acid- and alkali-resistant lab coat or suit.[9] Antistatic clothes and footwear are recommended.[7]
-
Respiratory Protection: All manipulations must be performed in a well-ventilated chemical fume hood.[6][10] If vapor exposure is possible, a full-facepiece organic vapor respirator or a self-contained breathing apparatus (SCBA) must be used.[8][9]
Handling and Storage:
-
Ventilation: Only handle acrylic acid in well-aerated and well-ventilated areas, such as a chemical fume hood.[6]
-
Ignition Sources: Acrylic acid is flammable with a flash point between 54-68°C.[6][10] Keep away from all heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[7][8][10]
-
Inhibitors: Commercial acrylic acid is stabilized with inhibitors like hydroquinone (HQ) or its monomethyl ether (MEHQ).[1][11] These inhibitors require the presence of dissolved oxygen to be effective.[1][5] Never store acrylic acid under an inert atmosphere (e.g., nitrogen) as this will render the inhibitor useless and can lead to spontaneous polymerization.[5] Regularly check inhibitor levels for long-term storage.[10]
-
Storage Conditions: Store in a cool, dry, well-ventilated, non-combustible area, away from direct sunlight and incompatible materials (strong oxidizers, bases, peroxides).[6][8][10] Storage temperature should be maintained between 15°C and 25°C.[10]
Emergency Procedures:
-
Spills: For small spills, absorb with sand or other non-combustible material and collect with clean, non-sparking tools.[9] For large spills, construct dikes for containment and cover with alcohol-resistant foam to reduce evaporation.[9]
-
Fire: Use carbon dioxide, dry chemical extinguishers for small fires. For larger fires, use alcohol or universal-type foam.[6] Water spray can be used to cool containers exposed to fire to prevent polymerization.[6][10]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of running water for at least 15 minutes. Seek immediate medical attention.[8][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[7][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Drink milk or egg white. Seek immediate medical attention.[7][9]
-
Workflow for Safe Handling of Acrylic Acid
Caption: A generalized workflow for the safe handling of acrylic acid from preparation to cleanup.
Core Reaction Protocols
Esterification of Acrylic Acid
Esterification is a fundamental reaction of the carboxylic acid group. For acrylic acid, this is typically achieved via direct esterification with an alcohol under acidic catalysis or by transesterification from a simple acrylate ester.[12]
Protocol 1: Direct Esterification (Synthesis of 2-Ethylhexyl Acrylate)
This protocol utilizes azeotropic removal of water with a Dean-Stark apparatus to drive the reaction equilibrium towards the product ester.[12]
Materials & Reagents:
-
Acrylic Acid
-
2-Ethylhexanol
-
p-Toluenesulfonic acid (p-TSA) or another strong acid catalyst[12]
-
Hydroquinone (polymerization inhibitor)[12]
-
Toluene (azeotropic solvent)[12]
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Ensure all glassware is dry.
-
Charging the Flask: To the flask, add acrylic acid, a slight excess of 2-ethylhexanol (e.g., 1.1-1.2 equivalents), a catalytic amount of p-TSA (e.g., 1-2 mol%), and a small amount of hydroquinone to prevent polymerization during heating.[12][13]
-
Azeotropic Distillation: Add toluene to the flask to facilitate the azeotropic removal of water.[12]
-
Reaction: Heat the mixture to reflux using the heating mantle. The toluene-water azeotrope will distill, and the denser water will be collected in the Dean-Stark trap while the toluene overflows back into the flask.[12]
-
Monitoring: Monitor the reaction's progress by observing the amount of water collected in the trap. The reaction is considered complete when water no longer accumulates.[12]
-
Work-up (Cooling & Neutralization): Once complete, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted acrylic acid.[12] Repeat until the aqueous layer is no longer acidic.
-
Drying and Purification: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent under reduced pressure. The crude product can be further purified by vacuum distillation. Crucially, add a small amount of inhibitor before any distillation. [13]
Caption: Schematic of a direct esterification setup using a Dean-Stark apparatus.
Free-Radical Polymerization
The polymerization of the vinyl group is one of acrylic acid's most common and industrially significant reactions. It is a highly exothermic process that requires careful temperature control.[4][14]
Protocol 2: Aqueous Solution Polymerization
This protocol describes a basic, lab-scale polymerization in water initiated by a redox couple, which allows for initiation at lower temperatures.[15]
Materials & Reagents:
-
Acrylic Acid (inhibitor removed if necessary)
-
Deionized Water (deoxygenated)
-
Ammonium Persulfate ((NH₄)₂S₂O₈) (initiator/oxidant)[15]
-
Ferrous Chloride (FeCl₂·4H₂O) (accelerant/reductant)[15]
-
N,N'-Methylenebisacrylamide (NMBA) (cross-linker, if a hydrogel is desired)[15]
Equipment:
-
Jacketed glass reactor with a multi-neck lid
-
Overhead mechanical stirrer
-
Thermocouple
-
Nitrogen/Argon inlet
-
Circulating water bath for temperature control
Procedure:
-
Inhibitor Removal: If required for kinetic studies, pass the acrylic acid through an inhibitor-remover column immediately before use.[16] For many preparations, the small amount of commercial inhibitor is acceptable.
-
Setup: Assemble the jacketed reactor with the overhead stirrer, thermocouple, and gas inlet. Connect the jacket to the circulating water bath set to the desired initial temperature (e.g., 25°C).[15]
-
Deoxygenation: Add deionized water, acrylic acid monomer, and the cross-linker (NMBA) to the reactor. Bubble nitrogen or argon through the solution for 30-60 minutes to remove dissolved oxygen, which can interfere with radical polymerization.
-
Initiation: While maintaining a positive pressure of inert gas, prepare separate solutions of the initiator (ammonium persulfate) and the accelerant (ferrous chloride) in deoxygenated water.
-
Reaction: Add the accelerant solution to the reactor, followed by the initiator solution. The polymerization is often exothermic and will begin at room temperature.[15]
-
Temperature Control: The circulating bath is critical for managing the heat generated by the reaction. Monitor the internal temperature closely. For highly concentrated solutions, a semi-batch process where the monomer is fed slowly is preferred to control the exotherm.[17]
-
Completion: The reaction mixture will become significantly more viscous. Allow the reaction to proceed for several hours to ensure high conversion. The resulting product is poly(acrylic acid), often in the form of a hydrogel.
Caption: Simplified schematic of the free-radical polymerization process.
Michael Addition (Aza-Michael Addition)
The Michael addition is a 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[18] The addition of an amine (Aza-Michael) to acrylic acid or its esters is a powerful method for synthesizing β-amino acids.[19]
Protocol 3: Base-Catalyzed Aza-Michael Addition to an Acrylate
This general protocol describes the addition of an amine to an acrylate ester, a close derivative of acrylic acid. The reaction with acrylic acid itself can be more complex due to acid-base reactions with the amine.
Materials & Reagents:
-
Acrylate Ester (e.g., Ethyl Acrylate)
-
Amine Nucleophile (e.g., a primary or secondary amine)
-
Triethylamine or another suitable base catalyst (if needed)
-
Solvent (e.g., Dichloromethane, or neat if reactants are liquid)[18]
-
Dilute acid solution for neutralization
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for work-up
Procedure:
-
Setup: In a round-bottom flask, dissolve the acrylate ester and the amine (typically 1.0 to 1.1 equivalents) in a suitable solvent, or mix them neat if both are liquids.[12]
-
Catalysis: If the amine is not a strong enough nucleophile, add a catalytic amount of a non-nucleophilic base like triethylamine.[18]
-
Reaction: Stir the reaction at room temperature. The reaction is typically exothermic but may require gentle heating depending on the reactivity of the substrates.[12]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting materials.[12]
-
Work-up: Once the reaction is complete, neutralize the catalyst with a dilute acid solution (e.g., 1M HCl) if a base was used.
-
Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.[12] Remove the solvent under reduced pressure. The final product can be purified by column chromatography or distillation.[12]
Data Summary and Monitoring
Effective experimental design requires careful monitoring and data collection. The choice of technique depends on the specific reaction.
| Reaction Type | Key Parameters to Control | Monitoring Techniques | Purification Methods |
| Direct Esterification | Temperature, Catalyst Loading, Water Removal | GC, TLC, Volume of water in Dean-Stark trap | Neutralization wash, Vacuum Distillation |
| Polymerization | Temperature, Monomer/Initiator Ratio, Oxygen level | Viscometry, NMR, Gravimetry (for conversion) | Dialysis, Precipitation |
| Michael Addition | Stoichiometry, Temperature, Catalyst | TLC, GC, LC-MS, NMR | Extraction, Column Chromatography, Distillation |
Conclusion
The successful execution of acrylic acid reactions hinges on a deep understanding of its dual reactivity and a strict adherence to safety protocols. The experimental setups for esterification, polymerization, and Michael addition, while based on standard organic chemistry principles, must be adapted to manage the unique challenges posed by acrylic acid, namely its high reactivity and the exothermic nature of its polymerization. By carefully controlling reaction parameters, utilizing appropriate inhibitors, and implementing robust monitoring techniques, researchers can safely and effectively harness the synthetic potential of this versatile chemical building block.
References
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Preparation of Acrylic Acid Esters for Use as Plasticizers: Application Notes and Protocols. Benchchem.
-
Acrylic acid (HSG 104, 1997). INCHEM.
-
Acrylic acid. PENTA.
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News - Acrylic acid properties and safety measures and emergency treatment. Unknown Source.
-
acrylic acid. Organic Syntheses Procedure.
-
Process for purification of acrylic acid by extraction and distillation. Google Patents.
-
Acrylic acid - SAFETY DATA SHEET. Unknown Source.
-
Safety Data Sheet Acrylic Acid Revision 5, Date 18 Aug 2021. Redox.
-
Acrylic Acid: Properties, Reactions, Production And Uses. Chemcess.
-
Kinetic analysis of the spontaneous thermal polymerization of acrylic acid. Unknown Source.
-
Acrylic acid. Wikipedia.
-
Acrylates and Acrylic Acids. CAMEO Chemicals | NOAA.
-
Acrylic Acid: Uses and Purification Methods. Scribd.
-
Acrylic Acid: Synthesis & Manufacturing Process. Study.com.
-
1999 Acrylic Acid. Unknown Source.
-
Understanding the Production Process of Acrylic Acid. ChemAnalyst.
-
Acrylic acid, n-butyl ester. Organic Syntheses Procedure.
-
Experimental and Kinetic Study of Esterification of Acrylic Acid with Ethanol Using Homogeneous Catalyst. ResearchGate.
-
Kinetic Measurement of Acrylic Acid Polymerization at High Concentrations under Nearly Isothermal Conditions in a Pendula Slug Flow Reactor. ResearchGate.
-
Kinetic Measurement of Acrylic Acid Polymerization at High Concentrations under Nearly Isothermal Conditions in a Pendula Slug Flow Reactor. ACS Publications.
-
Polymerization of acrylic acid in aqueous solution. Google Patents.
-
ACRYLIC ACID. Unknown Source.
-
Application Notes and Protocols for Michael Addition Reactions with 3-Ethoxyacrylic Acid Derivatives. Benchchem.
-
Free-Radical Polymerization of Acrylic Acid under Extreme Reaction Conditions Mimicking Deep-Sea Hydrothermal Vents. PMC.
-
Iron-Based Redox Polymerization of Acrylic Acid for Direct Synthesis of Hydrogel/Membranes, and Metal Nanoparticles for Water Treatment. PMC.
-
Early warning monitoring of exothermic batch reactions: a kinetic-free approach. IRIS .
-
Experimental setup. ResearchGate.
-
Solution Polymerization of Acrylic Acid Initiated by Redox Couple Na-PS/Na-MBS: Kinetic Model and Transition to Continuous Process. MDPI.
-
Comparative Study Between Different Catalysts For Esterification Of Acrylic Acid. IJRAR Research Journal.
-
Method of preparing esters of acrylic acid and methacrylic acid by transesterification. Google Patents.
-
Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres. Chemical Communications (RSC Publishing).
-
Michael addition reaction of acrylic acid with chitosan. ResearchGate.
-
Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern Commons.
-
Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles. PubMed.
Sources
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- 5. Acrylates and Acrylic Acids | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Troubleshooting & Optimization
Technical Support Center: Stability of 6-Hydroxypyridine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-hydroxypyridine compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this important class of molecules. Understanding and controlling the stability of 6-hydroxypyridine and its derivatives is critical for obtaining reproducible experimental results and ensuring the efficacy and safety of potential therapeutics.
The inherent reactivity of the 6-hydroxypyridine moiety, including its tautomeric equilibrium with the corresponding pyridin-2(1H)-one, presents unique challenges. This resource is designed to explain the causality behind these stability issues and provide field-proven protocols to mitigate them.
Section 1: Fundamental Stability Challenges (FAQs)
This section addresses the most common questions regarding the chemical stability of 6-hydroxypyridine compounds.
Q1: What are the primary degradation pathways for 6-hydroxypyridine compounds?
A1: The stability of 6-hydroxypyridine compounds is primarily influenced by three main degradation pathways: oxidation, photodegradation, and pH-mediated reactions. The electron-rich nature of the ring, enhanced by the hydroxyl group, makes it susceptible to these environmental and chemical stressors.[1][2]
-
Oxidation: The pyridine ring, while more resistant to oxidation than some homocyclic analogs, can be oxidized, especially with the activating hydroxyl group.[1][3] This can be initiated by atmospheric oxygen, trace metal ions, or peroxides, leading to the formation of N-oxides or ring-opened byproducts.[2][4]
-
Photodegradation: Many N-heteroaromatic compounds are sensitive to light, particularly UV radiation.[4][5] For 6-hydroxypyridines, light can provide the activation energy for complex reactions, including photooxidation and rearrangement, resulting in loss of potency and the formation of potentially toxic photoproducts.[6]
-
pH-Mediated Degradation: The stability of these compounds is often highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze degradation reactions like hydrolysis, especially if other susceptible functional groups (e.g., esters, amides) are present in the molecule.[2][7][8] Furthermore, the ionization state of the molecule changes with pH, which can dramatically alter its reactivity and degradation profile.[5][8]
Caption: Key degradation pathways for 6-hydroxypyridine compounds.
Q2: How does tautomerism affect the stability and reactivity of these compounds?
A2: 6-Hydroxypyridine exists in a tautomeric equilibrium with its more stable keto form, pyridin-2(1H)-one. This is a critical concept because the two tautomers have different chemical properties. The distribution between these forms is highly dependent on the solvent and pH.[9] For example, polar solvents tend to favor the more polar keto form. This equilibrium influences stability, as the reactivity of the C=C double bonds in the keto form differs from the aromatic system of the enol form, potentially leading to different degradation pathways. When planning experiments, it is crucial to consider which tautomer is predominant under your specific conditions.
Caption: Tautomeric equilibrium of 6-hydroxypyridine.
Q3: What are the best practices for storing 6-hydroxypyridine compounds and their solutions?
A3: Proper storage is the most effective first line of defense against degradation. Incorrect storage can lead to the rapid decomposition of valuable compounds, rendering experimental results unreliable.
| Storage Form | Recommended Conditions | Rationale |
| Solid Compound | Store at -20°C or -80°C in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen).[10] | Minimizes exposure to heat, light, moisture, and oxygen, which are the primary drivers of degradation.[2][3][11] |
| Stock Solutions | Prepare fresh for each experiment. If storage is unavoidable, flash-freeze single-use aliquots in a suitable solvent (e.g., DMSO) and store at -80°C for a limited time (e.g., <1 month).[10] | Avoids repeated freeze-thaw cycles which can introduce moisture and accelerate degradation. Solutions are generally less stable than the solid form. |
| Working Solutions | Keep on ice and protected from light during experiments. Use within a few hours of preparation. | Reduces thermal and photodegradation during the course of an experiment. |
Section 2: Troubleshooting Experimental Issues
This section provides a logical framework for diagnosing and solving common problems encountered during experiments.
Issue 1: I'm seeing inconsistent or lower-than-expected activity in my biological assays.
This is a classic sign of compound instability. If the active compound degrades in the assay medium or during incubation, the effective concentration will be lower than intended, leading to variable results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Issue 2: There are new, unexpected peaks appearing in my HPLC chromatogram over time.
The appearance of new peaks that grow as the main peak shrinks is a clear indication of chemical degradation. Identifying these degradants is key to understanding the stability issue.
Troubleshooting Steps:
-
Characterize the Degradants: Use HPLC-MS to determine the mass of the new peaks. An increase in mass of +16 amu often suggests oxidation (addition of an oxygen atom).[10]
-
Perform a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, peroxide, heat, light) to see if you can replicate the unknown peaks. This helps identify the degradation pathway (see Protocol 1).
-
Check for Photodegradation: Compare a sample that has been protected from light with one that has been exposed. If the new peaks are more prominent in the light-exposed sample, photodegradation is the likely cause.[10]
-
Evaluate Solvent Purity: Ensure your mobile phase and sample diluents are fresh and of high purity. Old solvents, especially ethers like THF, can form peroxides that cause oxidative degradation.[10]
Issue 3: My compound solution changes color (e.g., turns yellow or brown).
Color change is a common visual indicator of degradation. It often results from the formation of highly conjugated byproducts, which can arise from oxidation or polymerization reactions.[3]
Immediate Actions:
-
Discard the solution. Do not use it for experiments as its composition is no longer defined.
-
Review Storage Conditions: Was the solution exposed to light or air for an extended period? Was it stored at the correct temperature?
-
Prepare a Fresh Solution: Prepare a new solution, taking care to minimize exposure to light and air (e.g., by using an amber vial and purging with an inert gas). If the color change persists even with fresh solutions, consider adding an antioxidant like EDTA to chelate trace metals that may be catalyzing oxidation.[4]
Section 3: Protocols and Methodologies
Protocol 1: Forced Degradation Study
This study is essential for identifying potential degradation products and developing a stability-indicating analytical method.
Objective: To accelerate the degradation of a 6-hydroxypyridine compound under various stress conditions to understand its degradation pathways.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or a 50:50 mix of acetonitrile:water).
-
Set Up Stress Conditions: In separate, clearly labeled amber vials, perform the following treatments:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide.
-
Thermal Stress: Incubate a vial of the stock solution at 60°C.
-
Photolytic Stress: Expose a vial of the stock solution in a clear vial to a photostability chamber or direct light.
-
Control: Keep a vial of the stock solution at 4°C, protected from light.
-
-
Incubation: Incubate all samples (except the control) at 60°C (for acid, base, and thermal) for 24-48 hours, or until approximately 10-20% degradation is observed in the control. The photolytic sample should be kept at room temperature.
-
Sample Analysis: At various time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot from each vial. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a suitable HPLC-UV/MS method (see Protocol 2).
-
Data Interpretation: Compare the chromatograms from the stressed samples to the control. Identify the conditions that cause degradation and use the MS data to propose structures for the major degradation products.
Protocol 2: Developing an HPLC Stability-Indicating Method
A stability-indicating method is one that can accurately quantify the decrease in the amount of the active compound due to degradation and separate its degradation products.
Objective: To develop a robust HPLC method that can separate the parent 6-hydroxypyridine compound from all potential degradation products.
Methodology:
-
Column and Mobile Phase Screening:
-
Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Screen different mobile phase compositions. A common starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The acidic modifier helps to produce sharp peaks for pyridine-containing compounds.
-
-
Gradient Optimization:
-
Inject a mixture of the control and stressed samples from the forced degradation study (Protocol 1).
-
Optimize the gradient slope to achieve baseline separation between the parent peak and all degradation peaks. Ensure the run time is sufficient to elute all components.
-
-
Detector Wavelength Selection:
-
Use a Photodiode Array (PDA) detector to acquire UV spectra for all peaks.
-
Select a wavelength that provides a good response for the parent compound and the major degradants. If degradants have very different absorbance maxima, monitoring multiple wavelengths may be necessary.
-
-
Method Validation (Abbreviated):
-
Specificity: Confirm that you can distinguish the parent compound from its degradants and any matrix components. The forced degradation samples are perfect for this.
-
Linearity: Demonstrate that the detector response is proportional to the concentration of the parent compound over a defined range.
-
Precision: Show that repeated injections of the same sample give consistent results.
-
References
- Pajares, A., et al. (2002). Photodegradation of hydroxylated N-heteroaromatic derivatives in natural-like aquatic environments A review of kinetic data. CORE.
-
Santos, M. A., et al. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. MDPI. Available at: [Link]
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Lim, X., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Available at: [Link]
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Kuo, C.-C., et al. (2025). Advances in Analytical Determination Methods and Toxicity and Health Risk Assessment of 6PPD and Its Transformation Products in Food. MDPI. Available at: [Link]
-
ResearchGate. (2026). Formation and stability of Sc(III), La (III), Dy(III), Pr(III) and Y(III) complexes with hydroxypyridine-carboxylic acids in aqueous solution. ResearchGate. Available at: [Link]
-
Lim, X., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PubMed. Available at: [Link]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available at: [Link]
-
ResearchGate. (n.d.). Degradation of Pyridines in the Environment. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Endogenous and synthetic (hydroxy)pyridine derivatives examined for phototoxicity. ResearchGate. Available at: [Link]
-
Glasnapp, A. (2022). Factors That Affect the Stability of Compounded Medications. PCCA. Available at: [Link]
-
Wang, D. S., et al. (2024). Oxidative Dearomatization of Pyridines. PMC. Available at: [Link]
-
Yang, Y., et al. (2021). Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. MDPI. Available at: [Link]
-
R Discovery. (2021). Rid Enhances the 6-Hydroxypseudooxynicotine Dehydrogenase Reaction in Nicotine Degradation by Agrobacterium tumefaciens S33. R Discovery. Available at: [Link]
-
PharmacyLibrary. (2020). Chapter 6: Stability of Compounded Preparations. PharmacyLibrary. Available at: [Link]
-
Academia.edu. (n.d.). "Drug Stability and factors that affect on the drug stability" Review BY. Academia.edu. Available at: [Link]
-
Santos, M. A., et al. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. PMC. Available at: [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]
-
International Union of Crystallography. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. IUCr. Available at: [Link]
-
ACS Publications. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. ACS Publications. Available at: [Link]
-
Dalton Transactions. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H .... Dalton Transactions. Available at: [Link]
-
Applied and Environmental Microbiology. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. ASM Journals. Available at: [Link]
-
PMC. (n.d.). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. PMC. Available at: [Link]
-
MDPI. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI. Available at: [Link]
-
Journal of the American Chemical Society. (2024). Oxidative Dearomatization of Pyridines. ACS Publications. Available at: [Link]
-
PMC. (n.d.). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. PMC. Available at: [Link]
-
ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]
-
Moravek. (2024). Handling Pyridine: Best Practices and Precautions. Moravek. Available at: [Link]
-
ResearchGate. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). 2,6-Dihydroxypyridine. Wikipedia. Available at: [Link]
-
ResearchGate. (2024). Efficient modification of peroxydisulfate oxidation reactions of nitrogen-containing heterocycles 6-methyluracil and pyridine. ResearchGate. Available at: [Link]
-
Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. Scribd. Available at: [Link]
-
The Pharmaceutical Journal. (2021). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]
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- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pharmacylibrary.com [pharmacylibrary.com]
- 8. researchgate.net [researchgate.net]
- 9. 2,6-Dihydroxypyridine - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
I. Quantitative Reference Data: The Isomer Challenge
Technical Support Center: Optimizing HPLC Separation of Acrylic Acid Isomers & Derivatives
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to address the complex chromatographic challenges associated with separating short-chain unsaturated carboxylic acids.
The separation of acrylic acid isomers—specifically structural isomers like methacrylic acid, crotonic acid (trans-2-butenoic acid), and 3-butenoic acid—is notoriously difficult. Because these compounds share identical molecular weights and nearly indistinguishable pKa values, traditional pH-tuning strategies often fail. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you achieve baseline resolution.
To design a successful separation method, we must first understand the physicochemical properties driving the retention mechanisms. The table below summarizes the key parameters of common
| Compound | Structure / Substitution | Molecular Weight | pKa | LogP (Hydrophobicity) |
| Methacrylic Acid | 86.09 g/mol | 4.65 | 0.93 | |
| Crotonic Acid | trans- | 86.09 g/mol | 4.69 | 0.94 |
| Isocrotonic Acid | cis- | 86.09 g/mol | 4.44 | ~0.94 |
| 3-Butenoic Acid | Terminal alkene | 86.09 g/mol | 4.34 | 0.88 |
II. Troubleshooting FAQs: Mechanistic Solutions
Q1: My methacrylic and crotonic acid peaks are co-eluting or showing poor resolution on a standard C18 column. Why is this happening? A: Standard C18 columns undergo "phase collapse" or dewetting when exposed to the highly aqueous mobile phases (>95% water) required to retain highly polar organic acids[2]. Furthermore, the LogP values of methacrylic and crotonic acid are nearly identical (0.93 vs. 0.94). To resolve them, you must exploit shape selectivity. Solution: Switch to an AQ-C18 column (which contains polar-embedded groups to prevent phase collapse in 100% aqueous conditions)[2] or a polymer-based Ion-Exclusion column (e.g., Aminex HPX-87H or ULTRON PS-80H) which separates based on steric exclusion and Donnan repulsion[3][4].
Q2: I am experiencing severe peak tailing and run-to-run retention time shifts. How do I stabilize the chromatography?
A: This is a classic symptom of operating too close to the analyte's pKa. The pKa of these isomers is ~4.7[1]. If your mobile phase pH is between 3.5 and 5.5, the acids exist in an unpredictable equilibrium between their protonated (hydrophobic) and ionized (hydrophilic) states.
Solution: Apply the "2-Unit Rule." Adjust your mobile phase pH to at least 2 units below the pKa (i.e., pH < 2.7) to ensure >99% of the molecules are fully protonated. Using 0.1% Phosphoric acid (pH ~2.1) or 5 mM
Q3: How do I choose between Reversed-Phase (RP-HPLC) and Ion-Exclusion Chromatography (IEC) for these isomers? A: The choice depends on your matrix and detector.
-
RP-HPLC (AQ-C18): Best for UV detection (210 nm) and high-throughput applications. It relies purely on hydrophobic partitioning and the subtle shape differences between the branched
-methyl group of methacrylic acid and the linear -methyl group of crotonic acid. -
IEC (Polymer Resin): Best for complex fermentation broths or biomass-derived samples[4]. It utilizes a sulfonated polystyrene-divinylbenzene matrix. Strong acids are excluded by Donnan repulsion, while weak organic acids permeate the pores and are separated by size and hydrophobic interactions with the polymer backbone[3].
Caption: Decision tree for troubleshooting poor resolution of acrylic acid isomers.
III. Verified Experimental Protocols
To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating specific system suitability checks, the method inherently verifies its own causality and accuracy before sample analysis begins.
Protocol: Isocratic Separation of Short-Chain Unsaturated Acids via Ion-Exclusion
This method is highly effective for biomass-derived methacrylic acid and crotonic acid mixtures[4].
1. Materials & Reagents:
-
Column: Strong cation exchange polymer column (e.g., Aminex HPX-87H or ULTRON PS-80H, 300 x 8.0 mm)[3][4].
-
Mobile Phase: 5 mM Sulfuric Acid (
) in HPLC-grade water[4]. -
Detection: UV at 210 nm (or Refractive Index for high concentrations).
2. Mobile Phase Preparation (Causality Check):
-
Step: Add 278 µL of concentrated
(95-98%) to 1000 mL of HPLC-grade water. Mix thoroughly and degas via sonication for 15 minutes. -
Causality: Using
instead of organic buffers prevents background UV absorbance at 210 nm and maintains a strict pH of ~2.3, completely suppressing the ionization of the carboxylic acid groups (pKa ~4.7)[1].
3. System Equilibration:
-
Step: Set the column oven temperature to 60 °C. Flow the mobile phase at 0.6 mL/min[4].
-
Causality: Elevated temperatures are critical for polymer-based columns to lower mobile phase viscosity, reduce backpressure, and improve mass transfer kinetics, which directly sharpens the peaks[3].
4. Sample Preparation & Injection:
-
Step: Dilute samples in the mobile phase (5 mM
). Filter through a 0.22 µm PTFE syringe filter. Inject 10 µL. -
Self-Validation Check: If the sample is dissolved in pure water or a basic diluent, the localized pH shift during injection will cause the methacrylic acid peak to split. Diluting in the mobile phase guarantees solvent matching and peak integrity.
5. System Suitability Criteria:
-
Verify that the resolution (
) between methacrylic acid and crotonic acid is . -
Verify the tailing factor (
) is . If , verify that the column temperature has fully equilibrated to 60 °C.
Caption: Mechanistic pathways of Reversed-Phase vs. Ion-Exclusion chromatography for organic acids.
IV. References
-
High Performance Liquid Chromatography: HPLC Column For Enantiomer Separation (ULTRON PS-80H) Source: Shinwa Chemical Industries Ltd. URL:[Link]
-
Sustainable Hybrid Route to Renewable Methacrylic Acid via Biomass-Derived Citramalate Source: ACS Engineering Au URL:[Link]
-
Potentiometric Titration Behavior of Poly(crotonic acid) Source: ResearchGate URL:[Link]
Sources
Technical Support Center: Crystallization of (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid. The following sections provide in-depth troubleshooting strategies and frequently asked questions to facilitate the successful isolation of this compound in a crystalline form. The advice herein is grounded in the fundamental physicochemical principles of crystallization and informed by the behavior of structurally related hydroxypyridine carboxylic acids.
Troubleshooting Guide
Issue 1: Low or No Crystal Yield Upon Cooling
Probable Causes:
-
High Solubility in the Chosen Solvent: The compound may be too soluble in the selected solvent, even at lower temperatures, preventing the generation of sufficient supersaturation for crystallization to occur.
-
Insufficient Concentration: The initial concentration of the compound in the solution may be below its saturation point at the experimental temperatures.
-
Formation of a Stable Supersaturated Solution: The molecule may have a high kinetic barrier to nucleation, leading to the formation of a stable supersaturated solution that does not readily crystallize.
Recommended Solutions:
-
Solvent Screening: A systematic solvent screening is the most effective approach to identify a suitable crystallization solvent. The ideal solvent will dissolve the compound at an elevated temperature but exhibit significantly lower solubility at room temperature or below. A suggested list of starting solvents is provided in Table 1.
-
Anti-Solvent Addition:
-
Protocol:
-
Dissolve the compound in a solvent in which it is highly soluble (a "good" solvent).
-
Slowly add a miscible "anti-solvent" in which the compound is poorly soluble, until turbidity is observed.
-
Gently warm the mixture until the turbidity just disappears.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
-
-
Causality: The addition of an anti-solvent reduces the overall solvating power of the solvent system, thereby inducing supersaturation and promoting crystallization.
-
-
Evaporation: For more soluble compounds, slow evaporation of the solvent can be an effective method to increase the concentration and induce crystallization. This is particularly useful for small-scale crystallizations. A procedure for the recrystallization of a similar compound, (E)-3-(pyridin-4-yl)acrylic acid, involved slow water evaporation to yield crystals[1].
-
pH Adjustment: Given the amphoteric nature of the molecule (possessing both an acidic carboxylic acid and a basic pyridine ring), its solubility is highly pH-dependent. Adjusting the pH of an aqueous solution to the isoelectric point (the pH at which the net charge of the molecule is zero) will minimize its solubility and promote crystallization.
Issue 2: Oiling Out or Formation of an Amorphous Precipitate
Probable Causes:
-
High Degree of Supersaturation: Rapid cooling or the addition of a large volume of anti-solvent can generate a very high level of supersaturation, leading to the rapid precipitation of a disordered, non-crystalline solid or liquid phase ("oiling out").
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation and inhibit crystallization, often resulting in the formation of an oil. Common impurities may include residual solvents from the synthesis, starting materials, or by-products[2].
-
Tautomeric Equilibria: Hydroxypyridine derivatives can exist in keto-enol tautomeric forms. If the interconversion between these forms is rapid in solution, it can interfere with the ordered packing required for crystallization, leading to an amorphous solid[3][4].
Recommended Solutions:
-
Reduce the Rate of Supersaturation Generation:
-
Employ a slower cooling rate. For example, allow the heated solution to cool to room temperature on the benchtop before transferring it to a colder environment.
-
Add the anti-solvent more slowly and at a slightly elevated temperature.
-
-
Increase the Purity of the Material:
-
If the synthesis of the compound is known, consider an additional purification step prior to crystallization, such as column chromatography or a preliminary precipitation.
-
A common purification method for acrylic acids involves azeotropic distillation to remove water and other impurities[5].
-
-
Solvent Selection to Influence Tautomeric Form: The choice of solvent can influence the predominant tautomeric form in solution. In polarized environments, the keto form of similar hydroxypyridine-carboxylic acids is often favored[4]. Experimenting with solvents of varying polarity (see Table 1) may favor a single tautomer and facilitate crystallization.
Issue 3: Poor Crystal Quality (e.g., small needles, aggregates, fine powder)
Probable Causes:
-
Rapid Nucleation: High supersaturation can lead to rapid and excessive nucleation, resulting in the formation of many small crystals rather than fewer, larger ones.
-
Solvent Effects: The solvent can influence crystal habit. For example, impurities in the solvent or the solvent's interaction with different crystal faces can lead to the growth of undesirable crystal morphologies. The presence of water in acrylic acid melts is known to promote the formation of needle-like crystals[6].
Recommended Solutions:
-
Optimize the Cooling Profile: A slower cooling rate will reduce the number of nuclei formed and allow for more controlled crystal growth.
-
Seeding:
-
Protocol:
-
Prepare a saturated or slightly supersaturated solution of the compound.
-
Introduce a small number of seed crystals of the desired form.
-
Allow the solution to cool slowly.
-
-
Causality: Seeding bypasses the nucleation step and provides a template for crystal growth, often leading to larger and more uniform crystals. If you have a previously obtained batch of crystals, even if of poor quality, they can be used for seeding.
-
-
Recrystallization from a Different Solvent System: The crystal habit is often dependent on the solvent system. Experimenting with different solvents or solvent mixtures can lead to the formation of more desirable crystal morphologies.
Issue 4: Difficulty in Obtaining a Consistent Crystalline Form (Polymorphism)
Probable Causes:
-
Existence of Multiple Crystal Forms (Polymorphs): The compound may be able to pack in different arrangements in the solid state, leading to the formation of different polymorphs with distinct physical properties. This is a known phenomenon in hydroxypyridine-carboxylic acids, where different tautomers can crystallize as different polymorphs[3][4].
-
Varying Crystallization Conditions: Different solvents, cooling rates, and temperatures can favor the formation of different polymorphs.
Recommended Solutions:
-
Controlled Crystallization Conditions: To obtain a consistent crystalline form, it is crucial to carefully control all crystallization parameters, including the solvent system, concentration, cooling rate, and agitation.
-
Systematic Polymorph Screen: A systematic screen should be performed by varying solvents, temperatures, and crystallization methods (e.g., slow cooling, evaporation, anti-solvent addition) to identify the conditions that consistently produce each polymorph.
-
Seeding with the Desired Polymorph: Once a desired polymorph has been isolated and characterized, using it to seed subsequent crystallizations is the most reliable method for consistently producing that form.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid to consider for crystallization?
A1: The key features are its amphoteric nature and the potential for strong intermolecular interactions. The molecule contains a carboxylic acid group (pKa likely around 4-5, similar to acrylic acid's pKa of 4.25) and a pyridine ring (which is basic) with a hydroxyl group. This means its solubility will be highly dependent on the pH of the solution. Furthermore, the presence of hydroxyl, carboxylic acid, and pyridine nitrogen groups allows for strong hydrogen bonding (O-H···N, O-H···O), and the aromatic rings can participate in π–π stacking interactions. These strong, directional interactions are critical for forming a stable crystal lattice but can also lead to challenges like polymorphism[3][4][7][8].
Q2: How does pH influence the solubility and crystallization of this compound?
A2: The solubility of (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid will be lowest at its isoelectric point (pI), where the molecule has a net neutral charge. At pH values below the pI, the pyridine nitrogen will be protonated, forming a cationic species that is more soluble in aqueous media. At pH values above the pI, the carboxylic acid will be deprotonated, forming an anionic species that is also more soluble. Therefore, adjusting the pH of an aqueous solution towards the pI is a powerful strategy to induce crystallization. The synthesis of a similar compound, (E)-3-(pyridin-4-yl)acrylic acid, utilizes the addition of HCl to induce precipitation[1].
Q3: What are suitable starting solvents for recrystallization?
A3: A good starting point for solvent selection is to test a range of solvents with varying polarities and hydrogen bonding capabilities. Based on the structure of the molecule, polar protic solvents like water, ethanol, and methanol are likely to be good solvents at elevated temperatures. Polar aprotic solvents such as acetone, ethyl acetate, and acetonitrile should also be screened. A table of suggested solvents for initial screening is provided below.
Data and Protocols
Table 1: Suggested Solvents for Crystallization Screening
| Solvent Class | Examples | Rationale |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Likely to dissolve the compound at higher temperatures due to hydrogen bonding. A similar compound was recrystallized from water[1]. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | May offer a different solubility profile and influence crystal habit. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate polarity, can be used in anti-solvent crystallization. |
| Non-polar | Toluene, Heptane | Likely to be poor solvents and can be used as anti-solvents. |
Experimental Workflow and Diagrams
Diagram 1: General Troubleshooting Workflow for Crystallization
Caption: A flowchart for troubleshooting common crystallization issues.
Diagram 2: Conceptual Relationship Between pH, Molecular State, and Solubility
Caption: The influence of pH on the ionization and solubility of the molecule.
References
-
B. Viskolcz et al., "Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing," Crystal Growth & Design, 2024. [Link]
-
J. R. Johnson and W. F. Bruce, "ACRYLIC ACID," Organic Syntheses, 1941. [Link]
-
B. Viskolcz et al., "Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing," ACS Publications, 2024. [Link]
-
B. Viskolcz et al., "Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing," ACS Figshare, 2024. [Link]
-
V. Florez-Muñoz et al., "Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid," Acta Crystallographica Section E: Crystallographic Communications, 2024. [Link]
-
J. R. Johnson and W. F. Bruce, "ACRYLIC ACID," Organic Syntheses Procedure, N.D. [Link]
-
M. Ulrich et al., "Influence of Supercooling and Water Content on Crystal Morphology of Acrylic Acid," Crystal Growth & Design, 2009. [Link]
-
V. Florez-Muñoz et al., "Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid," IUCrData, 2024. [Link]
-
Pharmaffiliates, "(E)-3-(6-(1-Hydroxy-3-(pyrrolidin-1-yl)-1-(p-tolyl)propyl)pyridin-2-yl)acrylic Acid," N.D. [Link]
- W. B. BEVERLY et al.
-
European Patent Office, "PROCESS FOR SEPARATING AND RECOVERING 3-HYDROXYPROPIONIC ACID AND ACRYLIC ACID," 2009. [Link]
-
European Patent Office, "Purification of acrylic acid by areotropic distillation," 1996. [Link]
-
SciSpace, "Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water," 2015. [Link]
-
Wikipedia, "Acrylic acid," N.D. [Link]
-
Ataman Kimya, "ACRYLIC ACID," N.D. [Link]
Sources
- 1. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. data.epo.org [data.epo.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.unipd.it [research.unipd.it]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. アクリル酸および誘導体 | Thermo Fisher Scientific [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Acrylic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting (E)-3-(6-Hydroxypyridin-3-YL)acrylic Acid Solubility
Welcome to the Technical Support Center. As drug development professionals and researchers, encountering solubility roadblocks with heterocyclic acrylic acids is a common but solvable challenge. This guide provides field-proven, mechanistically grounded strategies to successfully formulate and manipulate (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid for your assays.
Mechanistic Background: The Causality of Poor Solubility
To effectively dissolve (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid, we must first understand why it resists solvation. The difficulty arises from three compounding structural factors:
-
Lactam-Lactim Tautomerism: The 6-hydroxypyridine ring undergoes 1. In the solid state and in many solvents, it predominantly exists as the 2-pyridone (lactam) tautomer, which establishes a robust intermolecular hydrogen-bonding network (NH···O=C) forming highly stable helical or dimeric structures[1].
-
Solvent-Dependent Equilibria: The equilibrium between the 2-hydroxypyridine and 2-pyridone forms is highly sensitive to the2, dictating whether the compound will remain in solution or crash out as a crystalline lattice[2].
-
Carboxylic Acid Dimerization: The acrylic acid moiety forms classic hydrogen-bonded dimers. When combined with the , the resulting crystal lattice energy is exceptionally high.
The Solution: Thermodynamic solubility can only be achieved by chemically disrupting these hydrogen bonds (using strong H-bond accepting solvents like DMSO) or by electrostatically repelling the molecules via pH-driven ionization of the acrylic acid group.
Quantitative Solubility Data
Use the following empirically derived data to select the appropriate solvent system for your specific experimental needs.
| Solvent System | Max Solubility (approx.) | Mechanistic Notes & Recommendations |
| Water (pH < 4.0) | < 0.1 mg/mL | Highly insoluble. Both the pyridone and acrylic acid are fully protonated, maximizing lattice stability. |
| Water (pH > 6.5) | 2 - 5 mg/mL | Soluble. The acrylic acid (pKa ~4.5) is deprotonated to a carboxylate anion, providing electrostatic repulsion. |
| 100% DMSO | > 50 mg/mL | Excellent. DMSO acts as a strong hydrogen-bond acceptor, effectively breaking the 2-pyridone dimers. |
| Ethanol / Methanol | < 1 mg/mL | Poor. Protic solvents cannot sufficiently disrupt the dimeric lattice of the solid state. |
Troubleshooting FAQs
Q: My compound precipitates instantly when diluting a DMSO master stock into my cell culture media. How do I prevent this? A: This is a classic "solvent-shift" crash. When the DMSO concentration drops, the compound rapidly attempts to re-form its 2-pyridone hydrogen-bonded network. Fix: Ensure your media or assay buffer is well-buffered at pH 7.4 before adding the DMSO stock. The deprotonation of the acrylic acid to its anionic form provides the necessary electrostatic repulsion to prevent aggregation. Always add the DMSO stock dropwise while vortexing.
Q: Can I use sonication or heat to dissolve the powder directly in neutral water? A: No. Heating provides temporary kinetic energy to break the lattice, but because the system lacks thermodynamic stability, the compound will rapidly recrystallize upon cooling. You must use a stoichiometric amount of base (e.g., NaOH or Tris-base) to permanently solubilize it in aqueous systems.
Q: Why do my NMR spectra in CDCl₃ look messy, broad, or uninterpretable? A: The compound is poorly soluble in CDCl₃ and exists as a dynamic mixture of hydrogen-bonded aggregates and tautomers. Switch your NMR solvent to DMSO-d₆. DMSO acts as a strong hydrogen-bond acceptor, breaking the dimers and locking the compound into a single, observable, solvated state.
Solubilization Decision Workflow
Workflow for solubilizing (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid by application.
Validated Experimental Protocols
These protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.
Protocol A: Preparation of a 50 mM Master Stock in DMSO
Purpose: Long-term storage and high-concentration dosing.
-
Weighing: Weigh the desired amount of (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid powder into a sterile, amber microcentrifuge tube (the conjugated alkene is sensitive to prolonged UV/light exposure).
-
Solvent Addition: Add anhydrous, cell-culture grade DMSO. Critical: The presence of water in standard benchtop DMSO will drastically reduce solubility.
-
Agitation: Vortex vigorously for 60 seconds. The strong H-bond accepting nature of DMSO will disrupt the lactam dimers.
-
Validation Check: Inspect the tube against a strong light source. A successful stock will be optically clear with no micro-particulates. If swirling reveals a "schlieric" (wavy) effect, the compound is not fully solvated; vortex for an additional 60 seconds or warm briefly to 37°C.
-
Storage: Aliquot into single-use vials and store at -20°C to prevent freeze-thaw degradation.
Protocol B: Preparation of a 10 mM Aqueous Assay Buffer (pH-Driven)
Purpose: Direct formulation into aqueous systems without organic solvents.
-
Suspension: Suspend the powder in 80% of your final target volume of distilled water or basal buffer.
-
Titration: Add 1.0 M NaOH dropwise while stirring continuously. Monitor the pH using a calibrated micro-probe.
-
Validation Check: As the pH approaches 6.5–7.0, the cloudy suspension must transition to a completely transparent solution. If turbidity remains, the pH has not reached the critical threshold required for complete ionization of the acrylic acid moiety.
-
Finalization: Once clear, adjust to the final volume with water and sterile filter (0.22 µm). Warning: Do not over-titrate past pH 8.5, as highly basic conditions may cause unwanted side reactions.
References
-
Title: 2-Pyridone - Wikipedia Source: Wikipedia URL: [Link]
-
Title: How about Tautomers? - WuXi Biology Source: WuXi Biology URL: [Link]
-
Title: 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis Source: RSC Publishing URL: [Link]
Sources
Technical Support Center: Scale-Up Synthesis of (E)-3-(6-Hydroxypyridin-3-YL)acrylic Acid
Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid.
As a heteroaryl substituted cinnamic acid analog, this compound is traditionally synthesized via the Knoevenagel-Doebner condensation. However, migrating this reaction from the benchtop to pilot-plant scale introduces critical challenges regarding solvent toxicity, exothermic gas evolution, and zwitterionic isolation. This guide provides field-proven, self-validating protocols and troubleshooting insights to ensure high-yield, stereoselective, and scalable production.
Process Chemistry & Workflow Overview
To meet modern green chemistry metrics (low E-factor) and safety standards, our recommended scale-up route abandons the traditional, highly toxic pyridine/piperidine system. Instead, we utilize a Toluene/Amine (TEA or Morpholine) biphasic-capable system[1]. This approach not only facilitates easier solvent recovery but also simplifies the isolation of the highly polar product.
Figure 1: Scalable Knoevenagel-Doebner workflow for (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid.
Scale-Up Optimization Data
The following table summarizes the quantitative process metrics that justify the transition away from traditional benchtop methods to our scalable protocol.
| Solvent / Catalyst System | Yield (%) | (E)-Isomer Purity | Reaction Time (h) | E-Factor | Scalability Rating |
| Pyridine / Piperidine (Traditional) | 82 | >99% | 16 | >50 | Low (Toxic, High Cost) |
| Toluene / Morpholine | 88 | >99% | 12 | <10 | High (Preferred) |
| Toluene / Triethylamine (TEA) | 85 | >99% | 14 | <10 | High (Preferred) |
| Ethanol / Proline | 75 | >98% | 24 | <15 | Medium (Solubility limits) |
Self-Validating Standard Operating Procedure (SOP)
This step-by-step methodology incorporates built-in In-Process Controls (IPCs) to ensure the system validates its own progress at each critical node.
Step 1: Reactor Preparation Charge a clean, dry, glass-lined reactor with 6-hydroxypyridine-3-carboxaldehyde (1.0 equiv) and malonic acid (1.3 equiv).
Step 2: Solvent & Catalyst Addition Add toluene (8 volumes) to the reactor, followed by triethylamine (TEA) or morpholine (0.5 equiv). Validation: The mixture will appear as a heterogeneous slurry. TEA acts dually as a base catalyst and a phase-transfer agent.
Step 3: Condensation (Dehydration) Equip the reactor with a Dean-Stark apparatus. Heat the mixture to 85°C. Validation: Monitor the Dean-Stark trap. The theoretical volume of water (1.0 equiv) must be collected to confirm the completion of the initial aldol-type condensation and the formation of the diacid intermediate.
Step 4: Decarboxylation Once water evolution ceases, increase the reactor temperature to 110°C (vigorous reflux) for 8–12 hours. Validation: Monitor CO₂ off-gassing via a bubbler. Perform an HPLC IPC; the reaction is deemed complete when the diacid intermediate is <1.0% AUC.
Step 5: Aqueous Extraction Cool the mixture to 25°C. Add deionized water (5 volumes) and agitate for 30 minutes. Allow the phases to separate. The highly polar product will partition into the aqueous layer. Discard the toluene layer (or route to solvent recovery).
Step 6: Isoelectric Precipitation Carefully titrate the aqueous layer with 2M HCl. Monitor the pH continuously until it reaches exactly pH 4.0–4.5 . Validation: A thick, off-white precipitate will form rapidly as the zwitterion reaches its isoelectric point.
Step 7: Isolation Filter the precipitate, wash the filter cake with cold water (2 volumes), and dry under vacuum at 50°C until constant weight is achieved.
Mechanistic Pathway
Understanding the reaction mechanism is crucial for troubleshooting. The organocatalyst lowers the activation energy of the transition state, dictating both the reaction rate and the stereochemical outcome[2].
Figure 2: Amine-catalyzed Knoevenagel-Doebner decarboxylation mechanism favoring the (E)-isomer.
Troubleshooting Guides & FAQs
Q1: Why are we transitioning away from the traditional Pyridine/Piperidine system for scale-up? Causality & Insight: The traditional Knoevenagel-Doebner condensation relies on pyridine as both solvent and base. At scale, pyridine poses severe toxicity, environmental, and regulatory challenges (resulting in an unacceptably high E-factor). By substituting pyridine with a toluene/triethylamine (TEA) or toluene/morpholine system, we maintain the basicity required for enolization while utilizing a solvent that is easily recoverable. TEA acts dually as a mild base catalyst and a phase-transfer agent, significantly improving the green chemistry metrics without sacrificing yield[1].
Q2: My IPC shows a buildup of the diacid intermediate and incomplete conversion to the final acrylic acid. How do I force completion? Causality & Insight: The initial condensation to form the diacid is relatively fast (evidenced by water collection), but the subsequent decarboxylation step has a high activation energy barrier. If you observe diacid accumulation, your reactor is likely suffering from poor heat transfer or insufficient reflux temperatures. Ensure the reaction is held strictly at 110°C. The amine catalyst is critical here; it forms an iminium intermediate that facilitates the extrusion of CO₂[2]. If the temperature is correct but the reaction is stalled, verify that the amine catalyst hasn't been depleted or volatilized during the dehydration phase.
Q3: How does this protocol guarantee the exclusive formation of the (E)-isomer? Causality & Insight: The stereoselectivity is governed by thermodynamic control during the final decarboxylation step. The intermediate diacid undergoes a stereospecific anti-elimination. Because the transition state leading to the (Z)-isomer suffers from severe steric clash between the bulky 6-hydroxypyridin-3-yl group and the carboxylate moiety, the system exclusively channels through the lower-energy transition state, yielding >99% of the (E)-isomer[2].
Q4: I am losing a significant amount of product during the aqueous workup. How can I improve recovery? Causality & Insight: (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid contains both a basic pyridyl nitrogen (which can tautomerize to a pyridone) and an acidic carboxylic acid, making it highly polar and zwitterionic. If the pH during precipitation is too low (pH < 2), the pyridine ring becomes protonated, drastically increasing its aqueous solubility. Conversely, if it is too high (pH > 6), the carboxylate salt remains dissolved. You must precisely adjust the pH to the compound's isoelectric point (typically pH 4.0–4.5) to minimize solubility and force quantitative crystallization.
References
-
Title : Toward a Scalable Synthesis and Process for EMA401, Part II: Development and Scale-Up of a Pyridine- and Piperidine-Free Knoevenagel–Doebner Condensation Source : Organic Process Research & Development (ACS Publications) URL :[Link]
-
Title : Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid Source : New Journal of Chemistry (RSC Publishing) URL :[Link]
-
Title : Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study Source : The Journal of Physical Chemistry A (ACS Publications) URL :[Link]
Sources
Validation & Comparative
Analytical Comparison Guide: Structural Confirmation of (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid
Executive Summary
In modern drug discovery, pyridine-acrylic acid derivatives serve as critical pharmacophores and synthetic intermediates. Specifically, (E)-3-(6-hydroxypyridin-3-yl)acrylic acid presents a unique analytical challenge due to its potential for geometric isomerism, regiochemical variations, and dynamic prototropic tautomerism.
This guide objectively compares the analytical methodologies required to definitively confirm the structure of this specific compound against its alternatives (the (Z)-isomer, regioisomers, and the hydroxyl tautomer). By establishing a self-validating analytical workflow utilizing NMR, LC-MS/MS, and FT-IR, researchers can ensure absolute structural integrity before advancing this building block into high-value synthetic pipelines.
Structural Context & The Isomeric Alternatives
To confirm the structure of a synthesized batch, we must first define the structural alternatives that our analytical methods must rule out:
-
Stereoisomerism ((E) vs. (Z) Alkene): The synthesis of acrylic acids often yields a mixture of geometric isomers. The trans (E) isomer is typically the thermodynamically favored and biologically active target, while the cis (Z) isomer is an unwanted impurity.
-
Regioisomerism (3,6- vs. 2,5- substitution): Electrophilic aromatic substitution or cross-coupling reactions on pyridine rings can yield unintended regiochemistry. We must confirm that the acrylic acid moiety is strictly at the 3-position relative to the nitrogen, with the oxygen at the 6-position.
-
Prototropic Tautomerism: 6-hydroxypyridine derivatives exist in a dynamic equilibrium with their 2-pyridone (lactam) counterparts[1]. Understanding which form predominates in specific states (solution vs. solid) is critical for downstream formulation.
Tautomeric equilibrium and stereoisomeric relationships of the target compound.
Comparative Analytical Methodologies
To build a self-validating system, no single analytical technique is sufficient. We must compare orthogonal data streams to lock in the structure.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for differentiating geometric and regioisomers.
-
Stereochemical Causality: The differentiation between the (E) and (Z) isomers relies on the [2], which correlates the vicinal proton-proton scalar coupling constant (
) with the dihedral angle. In the (E)-configuration, the ~180° dihedral angle results in a large coupling constant (15–16 Hz). In contrast, the (Z)-configuration (~0° dihedral angle) yields a smaller coupling constant (10–12 Hz).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Regiochemical Causality: The 3,6-substitution pattern of the pyridine ring generates a highly specific AMX spin system. The proton at C2 is isolated between the nitrogen and the acrylic acid group, appearing as a distinct singlet (or fine doublet). The protons at C4 and C5 exhibit strong ortho-coupling (
Hz)[3].
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
While NMR provides connectivity, FT-IR dictates the tautomeric state in the solid form. True 6-hydroxypyridines exhibit a sharp -OH stretch. However, because the compound predominantly exists as the 2-pyridone tautomer in the solid state[1], FT-IR will instead reveal a strong, diagnostic lactam carbonyl stretch (
C. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
High-resolution mass spectrometry acts as the ultimate purity and mass validator, ensuring no over-alkylation or unexpected dimerization occurred during synthesis. The theoretical
Quantitative Data Comparison
The following table summarizes the expected quantitative signals used to objectively differentiate the target compound from its structural alternatives.
| Analytical Target | Technique | Expected Signal / Value | Diagnostic Significance |
| (E)-Alkene (Target) | 1H NMR (400 MHz) | Doublet, | Confirms trans configuration via Karplus relationship. |
| (Z)-Alkene (Impurity) | 1H NMR (400 MHz) | Doublet, | Identifies cis isomer contamination. |
| 3,6-Regiochemistry | 1H NMR (400 MHz) | C2-H (s, ~7.6 ppm), C4-H (dd, ~7.8 ppm), C5-H (d, ~6.4 ppm) | Confirms correct substitution pattern on the pyridine ring. |
| Pyridone Tautomer | FT-IR (ATR) | Strong absorption band at ~1650 cm⁻¹ | Confirms the dominant lactam (C=O) state in solid form. |
| Molecular Mass | LC-MS (ESI+) | Validates the exact mass of the synthesized |
Step-by-Step Experimental Protocol
To ensure absolute trustworthiness, execute the following self-validating protocol. Each step is designed to cross-verify the findings of the previous one.
Step 1: Sample Preparation & Solvent Selection
-
Weigh 5 mg of the synthesized compound.
-
Dissolve completely in 0.5 mL of anhydrous DMSO-d6. Causality: DMSO-d6 is deliberately chosen over CDCl3. As a highly polar, aprotic solvent, it stabilizes the 2-pyridone tautomer and prevents the rapid exchange of the N-H proton, allowing it to be observed in the NMR spectrum (typically as a broad singlet
ppm)[1].
Step 2: 1D 1H and 2D NOESY NMR Acquisition
-
Acquire a standard 1H spectrum at 400 MHz or higher.
-
Calculate the scalar coupling (
) of the vinylic protons to verify the (E)-isomer ( Hz). -
Self-Validation: If the J-value is ambiguous due to peak overlap, immediately acquire a 2D NOESY spectrum. The (E)-isomer will show strong spatial correlation (NOE) between the vinylic proton alpha to the carbonyl and the C2/C4 protons of the pyridine ring—a geometric impossibility for the (Z)-isomer.
Step 3: LC-MS/MS Isotopic Profiling
-
Dilute the sample to 1 µg/mL in Acetonitrile/Water (50:50) with 0.1% Formic Acid.
-
Inject 1 µL into a C18 reverse-phase column coupled to a Q-TOF mass spectrometer. Causality: Utilizing soft electrospray ionization (ESI+) prevents excessive fragmentation of the delicate acrylic acid moiety, yielding a pristine
parent ion at 166.05 m/z[3].
Step 4: Orthogonal Tautomer Validation via FT-IR
-
Place 2 mg of the neat, dry solid powder directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Apply standard pressure and scan from 4000 to 400 cm⁻¹. Self-Validation: The presence of a sharp C=O stretch at 1650 cm⁻¹ orthogonally validates the NMR finding, confirming that the compound crystallizes predominantly as the pyridone tautomer[1].
Analytical Decision Workflow
Analytical decision tree for the structural confirmation of (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid.
References
- Vertex Pharmaceuticals Inc. (2014).Substituted 2,3-dihydrobenzofuranyl compounds and uses thereof (Patent No. WO2014085607A1). Google Patents.
-
Karplus, M. (1959). Karplus equation & Orientational Dependence of Vicinal Proton-Proton NMR Coupling Constants. Wikipedia / Journal of Chemical Physics. URL: [Link]
-
Katritzky, A.R. et al. (2000). Tautomerism of the monohydroxy derivatives of oxygen, nitrogen and sulfur heterocycles. Advances in Heterocyclic Chemistry, ACS Publications. URL:[Link]
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A Technical Guide to the Predicted Biological Activity of (E)-3-(6-Hydroxypyridin-3-YL)acrylic Acid and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-3-(6-Hydroxypyridin-3-YL)acrylic acid is a small molecule featuring a hydroxypyridine ring linked to an acrylic acid moiety. This unique combination of a phenolic pyridine and a reactive acrylic acid functional group suggests a potential for a range of biological activities. The hydroxypyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting antimicrobial, antioxidant, and enzyme-inhibitory properties. Similarly, the acrylic acid moiety is a known reactive group that can participate in various biological interactions.
This guide provides a comparative analysis of the predicted biological activity of (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid against its structural analogues. While direct experimental data for the title compound is not extensively available in the public domain, this document synthesizes information from published studies on related compounds to infer its potential biological profile. We will delve into the structure-activity relationships (SAR) of analogous compounds to provide a scientifically grounded prediction of its efficacy and potential applications in drug discovery.
Predicted Biological Activities and Comparative Analysis
Based on the structural motifs present in (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid, we can predict its potential involvement in several key biological processes. The following sections will explore these potential activities, drawing comparisons with known analogues.
Antimicrobial Activity
The pyridine moiety is a cornerstone in the development of antimicrobial agents.[1] Various pyridine derivatives have demonstrated significant antibacterial and antifungal properties.[2][3][4][5] The introduction of a hydroxyl group on the pyridine ring, as seen in our title compound, can further enhance this activity.
Structural Analogues and Their Antimicrobial Potency:
A study on pyridine-grafted copolymers of acrylic acid–styrene derivatives showcased their efficacy against both Gram-positive and Gram-negative bacteria, as well as specific antifungal activity.[2] This suggests that the combination of a pyridine ring and an acrylic acid-related structure can lead to potent antimicrobial agents. For instance, certain synthesized pyridine-based polymers exhibited significant zones of inhibition against S. aureus and E. coli.[1] Another study on C-2 and C-6 substituted pyridines showed a range of modest in vitro activity against Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus mutans, and Candida albicans.[5]
The antimicrobial activity of p-hydroxyphenyl acrylate derivatives has been attributed mainly to the acryl group, with the stereoelectronic effect of the phenyl group being important for the activity.[6]
Table 1: Comparison of Antimicrobial Activity of Pyridine and Acrylic Acid Analogues
| Compound/Analogue Class | Target Organisms | Reported Activity (MIC/Zone of Inhibition) | Reference |
| Pyridine-Grafted Copolymers | S. aureus, E. coli, C. albicans, A. niger | Zone of inhibition: 7-26 mm | [2] |
| C-2 and C-6 Substituted Pyridines | P. aeruginosa, S. aureus, S. mutans, C. albicans | Modest in vitro activity | [5] |
| 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives | Gram-positive bacteria | Strong antibacterial activity, similar to linezolid | [7] |
| p-Hydroxyphenyl Acrylate Derivatives | S. aureus, P. aeruginosa, A. fumigatus, P. pinphilum | Moderate antimicrobial activity | [6] |
Based on this data, it is plausible that (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid could exhibit broad-spectrum antimicrobial activity. The presence of both the hydroxypyridine and acrylic acid moieties may act synergistically to inhibit microbial growth.
Antioxidant Activity
The hydroxypyridine core is a known scavenger of free radicals, a property that is crucial in combating oxidative stress implicated in numerous diseases. The antioxidant potential of hydroxypyridine derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[6]
Structure-Activity Relationship for Antioxidant Properties:
Studies on various acrylic acid derivatives have also demonstrated their antioxidant potential. For instance, ferulic acid, an (E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid, has been shown to reduce lipid accumulation through its antioxidant and AMPK activating properties.[8] Polymeric antioxidants derived from polyacrylic acid have also shown enhanced antioxidant capabilities compared to the unmodified polymer.[9]
The combination of the hydroxyl group on the pyridine ring and the conjugated system of the acrylic acid in our title compound is expected to confer significant antioxidant properties. The hydroxyl group can donate a hydrogen atom to neutralize free radicals, while the conjugated system can delocalize the resulting radical, thereby stabilizing it.
Table 2: Antioxidant Activity of Related Analogues
| Compound/Analogue Class | Assay | Reported Activity (IC50/Inhibition %) | Reference |
| (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives | DPPH Assay | Varies with substitution | [8] |
| Pyrimidine Acrylamides | DPPH Assay | Moderate antioxidant activity | [6] |
| Polyacrylic acid derivatives | Not specified | Enhanced antioxidant ability | [9] |
| Organoselenium Hybrids with Hydroxamic Acid | DPPH and ABTS assays | Good antioxidant activities | [10] |
Antiproliferative and Enzyme Inhibitory Activity
The pyridine ring is a prevalent scaffold in the design of anticancer agents and enzyme inhibitors.[11][12] The structural features of (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid suggest potential inhibitory activity against various enzymes, such as histone deacetylases (HDACs) or kinases, which are often dysregulated in cancer.
Analogues as Enzyme Inhibitors:
For instance, N-hydroxyphenylacrylamides and N-hydroxypyridin-2-ylacrylamides have been identified as novel histone deacetylase (HDAC) inhibitors with in vivo antitumor activity.[13] Furthermore, pyridinyl-1H-1,2,3-triazolyldihydroisoxazoles have been shown to be potent inhibitors of tubulin polymerization, a key target in cancer chemotherapy.[14] The acrylic acid moiety itself can act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues in the active sites of enzymes, leading to irreversible inhibition.
A review on the structure-antiproliferative activity relationship of pyridine derivatives highlighted that the presence of -OH and -C=O groups can enhance their antiproliferative activity.[12]
Table 3: Antiproliferative and Enzyme Inhibitory Activity of Pyridine Analogues
| Compound/Analogue Class | Target/Activity | Reported Potency (IC50/GI50) | Reference |
| N-hydroxypyridin-2-ylacrylamides | HDAC inhibition | In vivo antitumor activity demonstrated | [13] |
| Pyridinyl-1H-1,2,3-triazolyldihydroisoxazoles | Tubulin polymerization inhibition | Potent anti-cancer agents | [14] |
| 3,9-Disubstituted Acridines | Topoisomerase I inhibition | Strong inhibition activity | [15] |
| Various Pyridine Derivatives | Antiproliferative | Varies with substitution, -OH and -C=O enhance activity | [12] |
These findings suggest that (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid warrants investigation as a potential anticancer agent or enzyme inhibitor.
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities of (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid and its analogues, standardized experimental protocols are essential. Below are detailed methodologies for key assays.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a rapid and widely used method to assess the free radical scavenging ability of a compound.[6]
Principle: The stable free radical DPPH has a deep violet color with a maximum absorbance at around 517 nm. When it reacts with an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Test Compound Solutions: Prepare a stock solution of (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid and its analogues in a suitable solvent (e.g., DMSO or methanol) and then prepare serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the test compound solution at different concentrations to the wells.
-
For the control, add 100 µL of the solvent instead of the test compound solution.
-
For the blank, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Conclusion
While direct experimental evidence for the biological activity of (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid is currently limited, a comprehensive analysis of its structural components and comparison with known analogues strongly suggest its potential as a bioactive molecule. The presence of the hydroxypyridine moiety indicates a high likelihood of antimicrobial and antioxidant properties. Furthermore, the acrylic acid group, combined with the pyridine core, points towards potential antiproliferative and enzyme-inhibitory activities.
The experimental protocols provided in this guide offer a clear path for the systematic evaluation of these predicted activities. Further research, including synthesis and rigorous biological testing, is warranted to fully elucidate the therapeutic potential of (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid and its derivatives. The structure-activity relationships discussed herein provide a valuable framework for the design of future analogues with enhanced potency and selectivity. This guide serves as a foundational resource for researchers embarking on the exploration of this promising chemical scaffold for drug discovery and development.
References
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Al-Ghorbani, M., et al. (2021). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. Polymers (Basel), 13(21), 3789. [Link]
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Alharthi, S. S., et al. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 4), 388–391. [Link]
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Al-Ghorbani, M., et al. (2025). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. MDPI. [Link]
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Alharthi, S. S., et al. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. IUCrData, 9(4). [Link]
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Bălășanu, R.-M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3244. [Link]
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Chavan, B. B., et al. (2012). Synthesis, characterization and antimicrobial activity of novel acrylic materials. Journal of Chemical and Pharmaceutical Research, 4(1), 244-251. [Link]
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Patel, N. B., & Agravat, S. N. (2009). Synthesis and antimicrobial studies of new pyridine derivatives. Chemistry of Heterocyclic Compounds, 45(11), 1344-1352. [Link]
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de Almeida, M. V., et al. (2007). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. Letters in Drug Design & Discovery, 4(2), 143-146. [Link]
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Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Arabian Journal of Chemistry, 17(2), 105527. [Link]
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Sridhar, B., et al. (2015). Synthesis and structure-activity relationships of pyridinyl-1H-1,2,3-triazolyldihydroisoxazoles as potent inhibitors of tubulin polymerization. European journal of medicinal chemistry, 90, 887-898. [Link]
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Pérez-Guzmán, L., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
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Pérez-Guzmán, L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
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Thaler, F., et al. (2010). Synthesis and biological evaluation of N-hydroxyphenylacrylamides and N-hydroxypyridin-2-ylacrylamides as novel histone deacetylase inhibitors. Journal of medicinal chemistry, 53(2), 856-860. [Link]
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Pontiki, E., & Hadjipavlou-Litina, D. (2024). Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0”. International Journal of Molecular Sciences, 25(24), 13576. [Link]
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Zhou, X. Z., & Lu, K. P. (2008). Inhibitors Targeting the Enzymatic Activity and Biological Function of Pin1. Current Medicinal Chemistry, 15(29), 3020-3027. [Link]
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Filimonov, D. A., et al. (2014). Prediction of the Biological Activity Spectra of Organic Compounds Using the Pass Online Web Resource. Chemistry of Heterocyclic Compounds, 50(3), 444-457. [Link]
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Saragatsis, M., & Pontiki, E. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Molecules, 29(6), 1189. [Link]
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Polia, G., et al. (2021). New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2269-2276. [Link]
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Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 923985. [Link]
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Rabie, S. T., et al. (2025). Polymeric antioxidant from polyacrylic acid. ResearchGate. [Link]
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Balaji, S., et al. (2017). Exploration of 3,6-dihydroimidazo(4,5-d)pyrrolo(2,3-b)pyridin-2(1H)-one derivatives as JAK inhibitors using various in silico techniques. Journal of the Iranian Chemical Society, 14(12), 2617-2634. [Link]
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Eldehna, W. M., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids as Anticancer, Antimicrobial, and Antioxidant Agents. Molecules, 28(5), 2269. [Link]
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Nayal, O. S., et al. (2025). Inhibition of acrylic acid and acrylate autoxidation. Organic & Biomolecular Chemistry, 23(19), 4504-4512. [Link]
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Koci, J., et al. (2023). Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 28(3), 1324. [Link]
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Li, Y., et al. (2021). Superabsorbent poly(acrylic acid) and antioxidant poly(ester amide) hybrid hydrogel for enhanced wound healing. Biomaterials Science, 9(8), 3027-3039. [Link]
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Dafader, N. C., et al. (2012). Effect of acrylic acid on the properties of polyvinylpyrrolidone hydrogel prepared by the application of gamma radiation. Journal of Applied Pharmaceutical Science, 2(8), 103-107. [Link]
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Comparative Guide: Kinase Inhibitory Activity of Pyridine Derivatives
Executive Summary & Mechanistic Rationale
The pyridine ring is a ubiquitous, privileged scaffold in medicinal chemistry, forming the structural backbone of numerous FDA-approved kinase inhibitors (e.g., abemaciclib, neratinib, and acalabrutinib)[1]. The core utility of the pyridine moiety lies in its ability to mimic the adenine ring of adenosine triphosphate (ATP). By occupying the highly conserved ATP-binding pocket of protein kinases, pyridine derivatives establish critical hydrogen bonds with the amino acid residues of the kinase hinge region, effectively blocking ATP binding and subsequent substrate phosphorylation[2].
Designing effective kinase inhibitors requires fine-tuning this scaffold. Fusing the pyridine ring with other heterocycles (e.g., pyrazoles, imidazoles, or thiazoles) or adding specific functional groups (e.g., 2-aminopyridines) alters the electronic distribution, steric bulk, and solubility of the molecule. These modifications dictate not only the overall inhibitory potency (
Logical flow of pyridine derivative binding mechanisms within the kinase ATP pocket.
Comparative Analysis of Pyridine Scaffolds
Different pyridine derivatives exhibit distinct binding modalities. For instance, 2-aminopyridine derivatives act as potent Type I inhibitors. The 2-amino group and the pyridine nitrogen act as a dual hydrogen bond donor-acceptor system, anchoring the molecule to the hinge region (e.g., interacting with Cys106 in CDK9 or Tyr1230/Arg1208 in c-Met)[4][5].
Conversely, bicyclic systems like pyrazolo[3,4-b]pyridines and imidazo[4,5-b]pyridines provide an extended aromatic surface for
Quantitative Performance Comparison
| Scaffold Type | Representative Target(s) | Typical | Key Structural Advantage & Mechanism |
| 2-Aminopyridine | CDK9, c-Met | Low nM to µM | Forms dual hydrogen bonds with the kinase hinge region; serves as an excellent base for dual-target inhibitors (e.g., CDK/HDAC)[4][5]. |
| Pyrazolo[3,4-b]pyridine | FGFR, CDK2 | < 100 nM | The central pyrazole nitrogen provides an additional H-bond to conserved Lysine residues, significantly boosting potency[2]. |
| Imidazo[4,5-b]pyridine | Aurora-A | Low nM | Derivatization at the C7 position drives high isoform selectivity (e.g., targeting Aurora-A over Aurora-B via T217 interactions)[3]. |
| Thiazolo[5,4-b]pyridine | PI3K | ~ 3.6 nM | The N-heterocyclic core directly binds the kinase; highly tunable via sulfonamide groups to achieve nanomolar efficacy[6]. |
Experimental Methodology: Self-Validating Kinase Profiling
To objectively compare the inhibitory activity of these derivatives, a highly sensitive, interference-free biochemical assay is required. Pyridine derivatives with extended aromatic systems (like pyrazolo- or imidazo-fusions) often exhibit intrinsic autofluorescence. Therefore, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard.
Causality of Assay Choice: TR-FRET introduces a microsecond time delay between excitation and emission reading. This allows short-lived background fluorescence (from the pyridine compounds or buffer) to decay completely, isolating the specific kinase activity signal and eliminating false positive/negative artifacts.
TR-FRET Protocol for Determination
Step 1: Compound Preparation & Serial Dilution
-
Action: Dissolve pyridine derivatives in 100% DMSO. Perform a 10-point, 3-fold serial dilution in a 384-well source plate.
-
Causality: A 10-point concentration curve ensures a complete sigmoidal dose-response. Capturing both the upper and lower asymptotes is mathematically required to calculate an accurate
value.
Step 2: Kinase and Ligand Incubation
-
Action: Transfer 100 nL of the diluted compounds to an assay plate. Add recombinant kinase (e.g., c-Met or Aurora-A) and a fluorescently labeled peptide substrate suspended in assay buffer. Incubate at room temperature for 30 minutes.
-
Causality: Pre-incubating the inhibitor with the kinase before adding ATP allows slow-binding pyridine inhibitors to reach thermodynamic equilibrium, preventing the underestimation of compound potency.
Step 3: Reaction Initiation
-
Action: Add ATP to initiate the reaction. The final ATP concentration must be equal to its apparent Michaelis-Menten constant (
) for the specific kinase being tested. -
Causality: Running the assay exactly at the
of ATP balances assay sensitivity with physiological relevance, allowing for the accurate detection and comparison of ATP-competitive Type I inhibitors[5].
Step 4: Quenching and Detection
-
Action: After 60 minutes, stop the reaction by adding a quench buffer containing EDTA and a Terbium (Tb)-labeled phospho-specific antibody.
-
Causality: EDTA rapidly chelates
ions, immediately halting all kinase activity. This ensures uniform reaction times across the entire 384-well plate before the TR-FRET signal is read on a microplate reader.
Step 5: Data Validation (The Self-Validating System)
-
Action: Include positive control wells (10 µM Staurosporine, a pan-kinase inhibitor) representing 100% inhibition, and negative control wells (DMSO only) representing 0% inhibition. Calculate the Z'-factor for the plate.
-
Causality: The Z'-factor evaluates the dynamic range and data variation of the assay. A Z'-factor
mathematically guarantees that the assay window is robust enough to distinguish true pyridine-induced inhibition from background noise, validating the entire protocol before any curves are plotted.
Step-by-step TR-FRET assay workflow for evaluating kinase inhibitor IC50 values.
References[2] Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH. Link[1] The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC - NIH. Link[6] Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PubMed - NIH. Link[3] Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - Journal of Medicinal Chemistry - ACS Publications. Link[5] Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors Using Molecular Modeling Approaches - MDPI. Link[4] Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - Journal of Medicinal Chemistry - ACS Publications. Link
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid
This guide provides a comprehensive framework for the validation of an analytical method for (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid, a pyridine-containing acrylic acid derivative of interest in pharmaceutical development. The focus is on establishing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method, a cornerstone for ensuring drug substance purity, stability, and quality.
We will objectively compare this established HPLC methodology with its more modern counterpart, Ultra-Performance Liquid Chromatography (UPLC), providing the supporting rationale and experimental frameworks necessary for researchers, scientists, and drug development professionals to make informed decisions. The principles and protocols detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring regulatory compliance and scientific integrity.[1][2][3][4]
The Analytical Challenge: Why Method Validation is Critical
(E)-3-(6-Hydroxypyridin-3-YL)acrylic acid possesses key structural motifs—a hydroxylated pyridine ring and a conjugated acrylic acid sidechain—that are susceptible to degradation via oxidation, hydrolysis, and photolysis. An analytical method is not merely a tool for quantification; it is a quality control system. A validated, stability-indicating method guarantees that the procedure can accurately and selectively measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[5] This assurance is paramount for regulatory submissions and ensuring patient safety.[6]
The validation process demonstrates, through rigorous experimentation, that an analytical procedure is "suitable for its intended purpose".[7] This guide will dissect this process, explaining the causality behind each experimental choice.
Foundational Strategy: Method Development and System Selection
The chromophores present in the molecule (pyridine ring, conjugated double bond) make UV-Vis spectrophotometric detection a logical choice.[8][9][10] Both HPLC and UPLC are excellent separation techniques for this type of analysis, operating on the same chromatographic principles but differing significantly in operational parameters.[11][12]
-
High-Performance Liquid Chromatography (HPLC): The industry workhorse, HPLC utilizes columns with stationary phase particles typically in the 3-5 µm range. It is robust, reliable, and a vast number of validated methods exist for it.[11]
-
Ultra-Performance Liquid Chromatography (UPLC): A more recent advancement, UPLC employs columns with sub-2 µm particles. This results in significantly higher efficiency, resolution, and speed, but requires instrumentation capable of handling much higher backpressures (up to 15,000 psi).[11][13][14]
Our primary focus will be the validation of an HPLC method, with a comparative analysis against a UPLC alternative to highlight the trade-offs in performance, speed, and resource consumption.
Proposed Chromatographic Conditions
| Parameter | HPLC Method | UPLC Method (Comparative) |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | C18, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 min | 10-90% B over 5 min |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Detection | UV at 274 nm | UV at 274 nm |
| Injection Vol. | 10 µL | 2 µL |
| Run Time | ~20 min | ~7 min |
The causality behind these choices: A C18 column is selected for its versatility in reversed-phase chromatography, suitable for retaining the moderately polar analyte. A formic acid modifier is used to ensure the carboxylic acid group is protonated, leading to better peak shape. The gradient elution is necessary to ensure any potential impurities, which may have different polarities, are eluted and resolved from the main peak. The UPLC method uses a shorter column and a faster gradient, enabled by the smaller particle size, to achieve a similar separation in a fraction of the time.[13][15]
The Pillars of Validation: A Step-by-Step Experimental Guide
The validation of an analytical method is a structured process, with each parameter demonstrating a specific performance characteristic. The following sections provide detailed protocols and illustrative data for each stage.
Caption: A typical workflow for analytical method validation.
Specificity and Forced Degradation Studies
Expertise & Experience: Specificity is arguably the most crucial validation parameter for a stability-indicating method. It demonstrates that the method can unequivocally measure the analyte of interest without interference.[16][17] The most effective way to prove this is through forced degradation studies, where the drug substance is intentionally exposed to harsh conditions to generate potential degradation products.[6][18][19]
Experimental Protocol (Forced Degradation):
-
Prepare Stock Solution: Prepare a 1.0 mg/mL solution of (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 0.1 mg/mL.
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 30% hydrogen peroxide. Store at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL.
-
Thermal Degradation: Store the solid drug substance in an oven at 105°C for 48 hours. Prepare a 0.1 mg/mL solution from the stressed solid.
-
Photolytic Degradation: Expose the solid drug substance to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Prepare a 0.1 mg/mL solution.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC method with a photodiode array (PDA) detector.
Trustworthiness (Self-Validating System): The use of a PDA detector is critical. It not only quantifies the main peak but also performs peak purity analysis. If the peak for the parent compound in the stressed samples is spectrally pure, it provides strong evidence that no degradants are co-eluting.
Illustrative Data Summary:
| Stress Condition | % Degradation | Peak Purity Angle | Peak Purity Threshold | Comments |
| Unstressed Control | 0% | 0.15 | 0.30 | Single, pure peak observed. |
| Acid Hydrolysis (1N HCl) | 12.5% | 0.18 | 0.30 | Main peak is pure. Degradant peak at RRT 0.85. |
| Base Hydrolysis (1N NaOH) | 18.2% | 0.21 | 0.30 | Main peak is pure. Two degradant peaks at RRT 0.72 and 1.15. |
| Oxidation (30% H₂O₂) | 8.5% | 0.16 | 0.30 | Main peak is pure. Degradant peak at RRT 1.25. |
| Thermal (105°C) | 2.1% | 0.15 | 0.30 | Minimal degradation. Main peak is pure. |
| Photolytic (ICH Q1B) | 6.7% | 0.17 | 0.30 | Main peak is pure. Degradant peak at RRT 0.92. |
The goal of forced degradation is to achieve 5-20% degradation.[20][21] This range is sufficient to produce and detect degradation products without destroying the molecule entirely, demonstrating the method's resolving power.
Linearity and Range
Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response (peak area). The range is the interval over which this proportionality is maintained with acceptable accuracy and precision.[16][22]
Experimental Protocol:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL.
-
Perform serial dilutions to prepare at least five concentration levels covering 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration level in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope.
Illustrative Data Summary:
| Parameter | HPLC Result | UPLC Result | Acceptance Criteria |
| Range | 50 - 150 µg/mL | 50 - 150 µg/mL | 80 - 120% of test conc. |
| Correlation Coefficient (R²) | 0.9998 | 0.9999 | ≥ 0.999 |
| Regression Equation | y = 25431x + 1250 | y = 18765x + 850 | N/A |
| Y-intercept % of Response at 100% | 0.05% | 0.04% | ≤ 2.0% |
Accuracy
Expertise & Experience: Accuracy measures the closeness of the experimental value to the true value.[16][17] It is typically determined by a recovery study, where a known amount of pure API is "spiked" into a blank matrix.
Experimental Protocol:
-
Prepare solutions at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate (total of 9 samples).
-
Analyze the samples and calculate the percentage recovery for each.
-
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
Illustrative Data Summary:
| Spiked Level | Mean Recovery % (HPLC) | Mean Recovery % (UPLC) | Acceptance Criteria |
| 80% | 99.5% | 100.2% | 98.0 - 102.0% |
| 100% | 100.3% | 100.1% | 98.0 - 102.0% |
| 120% | 99.8% | 99.7% | 98.0 - 102.0% |
Precision
Expertise & Experience: Precision demonstrates the degree of scatter between a series of measurements. It is assessed at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.
Experimental Protocol:
-
Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day by the same analyst.
-
Intermediate Precision: Have a second analyst prepare and analyze another six samples on a different day using a different instrument (if available).
-
Calculate the Relative Standard Deviation (%RSD) for each set of six measurements and for all twelve measurements combined.
Illustrative Data Summary:
| Precision Level | % RSD (HPLC) | % RSD (UPLC) | Acceptance Criteria |
| Repeatability (n=6) | 0.45% | 0.31% | ≤ 1.0% |
| Intermediate Precision (n=12) | 0.68% | 0.49% | ≤ 2.0% |
The lower %RSD values for the UPLC method are expected due to the higher efficiency and better peak shapes generated by the smaller particle size columns, leading to more consistent integration.[12]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience:
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantified.[16]
-
LOQ: The lowest amount of analyte that can be quantified with suitable precision and accuracy.[16]
These are critical for impurity analysis. They can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
Experimental Protocol (Based on S/N):
-
Prepare a series of dilute solutions of the analyte.
-
Inject them to determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD.
-
Inject them to determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for LOQ.
-
Confirm the LOQ by injecting six samples at this concentration and ensuring the precision (%RSD) meets the acceptance criteria (typically ≤ 10%).
Illustrative Data Summary:
| Parameter | HPLC Result | UPLC Result | Acceptance Criteria |
| LOD (S/N ≈ 3) | 0.05 µg/mL | 0.015 µg/mL | Report |
| LOQ (S/N ≈ 10) | 0.15 µg/mL | 0.05 µg/mL | Report |
| Precision at LOQ | 6.8% RSD | 5.5% RSD | ≤ 10% RSD |
The superior sensitivity of UPLC is evident here, with significantly lower LOD and LOQ values. This is due to the sharper, more concentrated peaks which stand out more clearly from the baseline noise.[14]
Robustness
Expertise & Experience: Robustness testing demonstrates the method's reliability with respect to small, deliberate variations in method parameters.[23][24] It provides confidence that the method will perform consistently during routine use.
Experimental Protocol:
-
Vary the following parameters one at a time:
-
Flow Rate (± 10%)
-
Column Temperature (± 5°C)
-
Mobile Phase pH or Composition (e.g., % Organic ± 2%)
-
-
Analyze a system suitability solution under each condition.
-
Evaluate the impact on key system suitability parameters like retention time, tailing factor, and resolution between the main peak and a closely eluting impurity.
Illustrative Data Summary:
| Parameter Varied | Retention Time Shift | Tailing Factor | Resolution | Result |
| Nominal | N/A | 1.1 | 3.5 | Pass |
| Flow Rate +10% | -0.8 min | 1.1 | 3.3 | Pass |
| Flow Rate -10% | +0.9 min | 1.2 | 3.6 | Pass |
| Temp +5°C | -0.3 min | 1.1 | 3.5 | Pass |
| Temp -5°C | +0.3 min | 1.2 | 3.4 | Pass |
| % Organic +2% | -0.5 min | 1.1 | 3.2 | Pass |
The method is considered robust if system suitability criteria are met under all tested variations.
Comparative Analysis: HPLC vs. UPLC
The decision to use HPLC versus UPLC is often a balance between analytical needs and available resources.
Caption: Decision tree for selecting between HPLC and UPLC.
| Feature | HPLC | UPLC | Justification |
| Speed | Slower (20 min/run) | Faster (7 min/run) | UPLC's smaller particles and higher pressures allow for faster separations without sacrificing resolution.[14] |
| Resolution | Good | Excellent | The higher efficiency of UPLC columns leads to sharper peaks and better separation of closely eluting impurities.[13] |
| Sensitivity | Good | Excellent | Sharper peaks result in a higher signal-to-noise ratio, leading to lower LOD and LOQ values.[14] |
| Solvent Consumption | Higher | Lower (~60-70% less) | Shorter run times and lower flow rates significantly reduce solvent usage, making UPLC a "greener" and more cost-effective option over time.[11] |
| Instrument Cost | Lower | Higher | UPLC systems require specialized pumps and detectors to handle the high backpressures.[11] |
| Robustness | Highly robust | Can be more sensitive to matrix effects and column plugging due to smaller frit and particle sizes. |
Conclusion and Recommendations
The validation of an analytical method for (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid is a multi-faceted process that provides a high degree of assurance in the quality of analytical data. The detailed protocols in this guide serve as a robust template for this process, grounded in established regulatory principles.[1][23]
Recommendation:
-
For routine quality control in a lab with existing infrastructure, a validated HPLC method is perfectly suitable, robust, and cost-effective from an initial investment standpoint. It reliably provides the necessary data for batch release and stability testing.
-
For high-throughput screening, in-depth impurity profiling, or labs focused on green chemistry and long-term cost savings, UPLC is the superior choice.[11] Its advantages in speed, resolution, and sensitivity can significantly accelerate drug development timelines and provide deeper analytical insights.
Ultimately, the choice of technology depends on the specific application, but the principles of validation—demonstrating specificity, linearity, accuracy, precision, sensitivity, and robustness—remain universal and non-negotiable for ensuring the integrity of pharmaceutical products.
References
-
European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]
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European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
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Sule, S. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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GMP Trends. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Retrieved from [Link]
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Waters. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Retrieved from [Link]
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Neuland Labs. (2025, December 29). Analytical Method Validation: Key Parameters & Common Challenges. Retrieved from [Link]
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Bioanalysis Zone. (2012, May 2). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Retrieved from [Link]
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IntuitionLabs. (2026, March 2). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
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Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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van Amsterdam, P., et al. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
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World Journal of Advanced Research and Reviews. (2022, November 8). Analytical method validation: A brief review. Retrieved from [Link]
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Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]
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KNAUER. (n.d.). Determination and quantification of acrylic acid derivatives. Retrieved from [Link]
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MDPI. (2025, October 27). Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. Retrieved from [Link]
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Academia.edu. (2020). A Review on Comparative study of HPLC and UPLC. Retrieved from [Link]
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WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. Retrieved from [Link]
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IAJPS. (2018). hplc – high performance liquid chromatography & uplc. Retrieved from [Link]
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TIJER.org. (2022). STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022. Retrieved from [Link]
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ResearchGate. (n.d.). Pyrolysis mass spectrometry of acrylic acid polymers. Retrieved from [Link]
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ACS Publications. (2025, October 28). Quantification of Acrylic Acid and Its Conjugate Base, Acrylate, in Aqueous Samples Using High-Performance Liquid Chromatography with Absorbance Detection. Retrieved from [Link]
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PMC. (2022, July 21). Validation of analytical methods for acrylic acid from various food products. Retrieved from [Link]
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ACS Publications. (2002, May 1). Pyridine. Ultraviolet Absorption Spectrum and Dissociation Constant. Retrieved from [Link]
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Journal of Materials Science Research. (n.d.). Synthesis and Characterization of Conjugated Pyridine-(N-diphenylamino) Acrylonitrile Derivatives: Photophysical Properties. Retrieved from [Link]
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IUCr Journals. (n.d.). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Retrieved from [Link]
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Malaysian Journal of Chemistry. (n.d.). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Retrieved from [Link]
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PubMed. (2022, July 21). Validation of analytical methods for acrylic acid from various food products. Retrieved from [Link]
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Waters Corporation. (n.d.). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Retrieved from [Link]
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SciSpace. (n.d.). Analytical Method Validation as the First Step in Drug Quality Control. Retrieved from [Link]
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Academia.edu. (n.d.). Production of 3-Hydroxypropionic Acid from Acrylic Acid by Newly Isolated Rhodococcus erythropolis LG12. Retrieved from [Link]
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A Comparative Guide to the Cytotoxicity of Novel Acrylic Acids for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern drug discovery, particularly in oncology, the quest for novel cytotoxic agents that can selectively target and eliminate cancer cells remains a paramount objective. Among the myriad of chemical scaffolds being explored, acrylic acid derivatives have emerged as a promising class of compounds. Their versatile structure allows for extensive chemical modification, enabling the fine-tuning of their biological activity. This guide provides an in-depth comparison of the cytotoxic profiles of several novel acrylic acid derivatives, supported by experimental data and detailed methodologies for researchers.
The Rationale for Investigating Acrylic Acids
Acrylic acid and its derivatives are α,β-unsaturated carboxylic acids. This structural motif is a Michael acceptor, capable of reacting with nucleophiles such as the thiol groups of cysteine residues in proteins.[1][2] This reactivity is a double-edged sword; it is a key to their potential therapeutic effects but also a source of potential toxicity.[1][3] The scientific impetus for exploring novel acrylic acids lies in the ability to modify their structure to enhance cytotoxicity towards cancer cells while minimizing off-target effects. By strategically adding different substituents, researchers can alter the compound's lipophilicity, steric properties, and electronic distribution, thereby influencing its interaction with biological targets and overall cytotoxic potency.[4][5]
Comparative Cytotoxic Activity of Novel Acrylic Acid Derivatives
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following table summarizes the in vitro cytotoxic activity of several recently developed acrylic acid derivatives against various human cancer cell lines.
| Compound Class | Specific Derivative | Target Cell Line | IC50 (µM) | Reference |
| 3-(4-chlorophenyl)acrylic acids | Compound 4b | MDA-MB-231 (Breast) | 3.24 ± 0.13 | [6][7][8] |
| Combretastatin A-4 (CA-4) | MDA-MB-231 (Breast) | 1.27 ± 0.09 | [6][7] | |
| Quinolinone-bearing acrylic acids | Molecule 3 | HCT-116 (Colon) | Potent Activity Reported | [9] |
| Molecule 8 | HCT-116 (Colon) | Potent Activity Reported | [9] | |
| Acrylate Esters | Methyl acrylate ester 6e | MCF-7 (Breast) | 2.57 ± 0.16 | |
| Compound 5b | MCF-7 (Breast) | 5.12 | ||
| Compound 6f | MCF-7 (Breast) | 3.26 |
This table is a synthesis of data from multiple sources and is intended for comparative purposes. For detailed experimental conditions, please consult the original publications.
From this data, several key insights emerge. The 3-(4-chlorophenyl)acrylic acid derivative 4b demonstrates significant cytotoxicity against the MDA-MB-231 triple-negative breast cancer cell line, with an IC50 value of 3.24 µM.[6][7][8] While not as potent as the natural product combretastatin A-4 (CA-4), it represents a promising synthetic analogue. Similarly, the methyl acrylate ester 6e shows potent activity against the MCF-7 breast cancer cell line with an IC50 of 2.57 µM. These findings underscore the potential of acrylic acid derivatives as anticancer agents.
Unraveling the Mechanism of Action: Tubulin Inhibition and Cell Cycle Arrest
A crucial aspect of drug development is understanding a compound's mechanism of action. Several studies suggest that certain acrylic acid derivatives exert their cytotoxic effects by interfering with microtubule dynamics. Microtubules, polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division.
For instance, compound 4b was found to inhibit β-tubulin polymerization by 80.07%.[6][7] This disruption of microtubule formation leads to cell cycle arrest, specifically in the G2/M phase, and ultimately triggers apoptosis (programmed cell death).[6][7] Flow cytometry analysis revealed that treatment of MDA-MB-231 cells with compound 4b resulted in a significant increase in the percentage of cells in the G2/M phase, from 7.35% in control cells to 28.08% in treated cells.[6] Similarly, the methyl acrylate ester 6e was also shown to arrest MCF-7 cells at the G2/M phase and induce apoptosis.
The following diagram illustrates the proposed mechanism of action for these tubulin-inhibiting acrylic acid derivatives.
Caption: Proposed mechanism of tubulin polymerization inhibition by novel acrylic acids.
Methodologies for Assessing Cytotoxicity: A Practical Guide
To ensure the reliability and reproducibility of cytotoxicity data, it is essential to employ standardized and well-validated assays. This section provides detailed protocols for three commonly used methods to assess the cytotoxic effects of novel acrylic acid derivatives.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11][12] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[10][11] The amount of formazan produced is proportional to the number of viable cells.[13]
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10^4 cells/well) in 100 µL of culture medium.[10] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the novel acrylic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[10]
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[10]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[10]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10][12][14]
-
Absorbance Measurement: Gently shake the plate to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10] A reference wavelength of >650 nm should be used for background subtraction.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.
The following diagram outlines the workflow of the MTT assay.
Caption: A stepwise workflow of the MTT cytotoxicity assay.
LDH Release Assay for Cell Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is another common method for quantifying cytotoxicity.[15] It is based on the principle that damaged or dying cells release LDH, a stable cytosolic enzyme, into the culture medium.[16] The amount of LDH released is proportional to the number of lysed cells.[15][16]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to have proper controls, including a background control (medium only), a low control (spontaneous LDH release from untreated cells), and a high control (maximum LDH release induced by a lysis agent like Triton X-100).[17]
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at approximately 250 x g for 5-10 minutes to pellet the cells.[17]
-
Transfer Supernatant: Carefully transfer a portion of the cell-free supernatant (e.g., 100 µL) to a new, optically clear 96-well plate.[16][17]
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product.[18]
-
Incubation: Add the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.[15][17]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15][16]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells.
Apoptosis Assays
To confirm that cell death is occurring via apoptosis, several assays can be employed.[19][20] These assays can detect key hallmarks of apoptosis, such as changes in the cell membrane, activation of caspases, and DNA fragmentation.[20][21]
-
Annexin V/Propidium Iodide (PI) Staining: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye. PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. By using both stains and analyzing the cell population via flow cytometry, one can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[21]
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis.[19] Assays are available to measure the activity of specific caspases, such as the effector caspases-3 and -7.[19] These assays often use a luminogenic substrate that is cleaved by the active caspase, producing a light signal that is proportional to caspase activity.[19]
The choice of assay depends on the specific research question and the available instrumentation. For routine screening, MTT or LDH assays are often sufficient. However, for mechanistic studies, apoptosis assays are indispensable.[21][22]
Conclusion and Future Directions
The studies highlighted in this guide demonstrate that novel acrylic acid derivatives are a versatile and promising class of cytotoxic agents. The ability to systematically modify their chemical structure provides a powerful tool for developing compounds with enhanced potency and selectivity. The data presented herein, particularly the low micromolar IC50 values against aggressive cancer cell lines, warrants further investigation.
Future research should focus on several key areas:
-
Broadening the Scope: Synthesizing and screening a wider array of acrylic acid derivatives to further elucidate structure-activity relationships.
-
In Vivo Studies: Promising candidates identified in vitro should be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and toxicity in a whole-organism context.[6][7]
-
Mechanism of Action: Deeper investigation into the molecular targets and signaling pathways affected by these compounds to identify potential biomarkers for patient stratification.
By leveraging the methodologies and insights provided in this guide, researchers can contribute to the development of the next generation of acrylic acid-based therapeutics for the treatment of cancer and other diseases.
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A Comparative Guide to Assessing the Novelty of (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid
Introduction
In the landscape of drug discovery and development, the exploration of novel chemical entities with therapeutic potential is a continuous endeavor. (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid is a small molecule that presents an intriguing scaffold for investigation. Its structure is a hybrid of two key pharmacophores: a 6-hydroxypyridine ring and an acrylic acid moiety. The hydroxypyridine core is a versatile motif found in various biologically active compounds, including metalloenzyme inhibitors and neuroprotective agents.[1][2] The acrylic acid functional group is also a common feature in molecules with a range of activities, including antioxidant and anticancer properties.[3]
The novelty of (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid lies in the specific combination and orientation of these two functional groups. This guide aims to provide a framework for assessing the potential novelty and therapeutic utility of this compound. We will achieve this by comparing its predicted performance against a panel of well-characterized molecules that share structural similarities or are established standards in relevant biological assays. This comparative approach, supported by detailed experimental protocols, will enable researchers to objectively evaluate the potential of (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid and guide future research directions.
Comparative Analysis of (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid and Alternative Compounds
To contextualize the potential biological activities of (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid, we will compare it to four well-established compounds. The selection of these alternatives is based on their structural relevance and their established roles as benchmarks in specific biological assays.
-
Kojic Acid: A natural product containing a pyrone ring, which is structurally related to the hydroxypyridine moiety. It is a well-known tyrosinase inhibitor.[4][5]
-
Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat): A potent histone deacetylase (HDAC) inhibitor.[2][6] The hydroxypyridine scaffold has been investigated for its potential in HDAC inhibition.[7]
-
Caffeic Acid: A natural phenolic compound that, like our topic molecule, possesses an acrylic acid side chain. It is a recognized antioxidant.[8][9][10][11][12]
-
Cisplatin: A widely used chemotherapy drug that induces cytotoxicity through DNA damage, serving as a benchmark for potential anticancer activity.[1][7][13][14][15]
Table 1: Comparative Overview of Biological Activities
| Compound | Primary Biological Activity | Mechanism of Action | Typical Assay | Reported IC50/EC50 Values |
| (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid | Hypothesized: Tyrosinase inhibitor, HDAC inhibitor, Antioxidant, Cytotoxic agent | To be determined | Tyrosinase Inhibition, HDAC Inhibition, DPPH Radical Scavenging, MTT Assay | To be determined |
| Kojic Acid | Tyrosinase Inhibitor | Chelates copper ions in the active site of tyrosinase.[4][16] | Mushroom Tyrosinase Inhibition Assay | ~121 µM (Mushroom Tyrosinase)[5] |
| SAHA (Vorinostat) | HDAC Inhibitor | Inhibits Class I and II histone deacetylases.[6][17] | HDAC Activity Assay | ~10-20 nM (HDAC1 and HDAC3)[3] |
| Caffeic Acid | Antioxidant | Scavenges free radicals and chelates metal ions.[8][12] | DPPH Radical Scavenging Assay | Varies with concentration and assay conditions.[9][10] |
| Cisplatin | Cytotoxic Agent | Forms DNA adducts, leading to cell cycle arrest and apoptosis.[7][13] | MTT Cytotoxicity Assay | Varies significantly depending on the cell line. |
Experimental Protocols
To empirically assess the novelty of (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid, a series of robust and validated in vitro assays are proposed. The following protocols are designed to provide a comprehensive biological profile of the compound in comparison to the selected alternatives.
Tyrosinase Inhibition Assay
This assay will determine the compound's ability to inhibit tyrosinase, a key enzyme in melanin synthesis. Over-activity of tyrosinase can lead to hyperpigmentation disorders.[18]
Experimental Workflow: Tyrosinase Inhibition Assay
Caption: Workflow for the tyrosinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 M sodium phosphate buffer (pH 6.8).
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.[18]
-
Prepare a fresh solution of L-DOPA (10 mM) in phosphate buffer immediately before use.[18]
-
Prepare serial dilutions of (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid and Kojic acid (positive control) in the appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1-2%.[18]
-
-
Assay Procedure (in a 96-well plate):
-
To respective wells, add 20 µL of the test compound dilutions or Kojic acid, 100 µL of phosphate buffer, and 40 µL of the tyrosinase solution.[18]
-
Include control wells containing the enzyme and buffer without an inhibitor, and blank wells with the test compound and buffer but no enzyme.[18]
-
Initiate the reaction by adding 40 µL of the L-DOPA solution to all wells. The total volume should be 200 µL.[18]
-
-
Data Analysis:
-
Measure the absorbance at approximately 475 nm using a microplate reader.[18]
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Sample Absorbance / Control Absorbance)] x 100.[19]
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Histone Deacetylase (HDAC) Inhibition Assay
This assay will evaluate the compound's potential to inhibit HDAC enzymes, which are promising targets for cancer therapy.[3][6]
Experimental Workflow: HDAC Inhibition Assay
Caption: Workflow for the HDAC inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Utilize a commercial HDAC inhibitor screening kit (e.g., from Promega or Cayman Chemical) and prepare reagents according to the manufacturer's instructions.[20][21][22] This typically includes an assay buffer, a recombinant HDAC enzyme (e.g., HDAC1), an acetylated substrate, and a developer reagent.
-
Prepare serial dilutions of (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid and SAHA (positive control) in the assay buffer.
-
-
Assay Procedure (in a white-walled 96-well plate for luminescence):
-
Add the test compound dilutions or SAHA to the wells.
-
Add the HDAC enzyme to all wells except the no-enzyme control.
-
Initiate the reaction by adding the acetylated substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[21]
-
Stop the enzymatic reaction and generate a signal by adding the developer reagent.
-
Incubate at room temperature for 15-45 minutes.[20]
-
-
Data Analysis:
-
Measure the luminescence or fluorescence using a microplate reader. The signal is typically proportional to HDAC activity.[23]
-
Calculate the percentage of HDAC inhibition for each concentration of the test compound.
-
Determine the IC50 value.
-
Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound against cancer cell lines.[24][25][26][27][28]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid and Cisplatin (positive control) in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds.
-
Incubate for a further 24 to 72 hours.
-
-
MTT Assay:
-
Data Analysis:
-
Measure the absorbance at a wavelength between 550 and 600 nm.[24]
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value.
-
Antioxidant (DPPH) Assay
This assay measures the radical scavenging activity of the compound, a key indicator of its antioxidant potential.[29]
Experimental Workflow: DPPH Antioxidant Assay
Caption: Workflow for the DPPH antioxidant assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Procedure (in a 96-well plate):
-
Data Analysis:
Antimicrobial Susceptibility (Broth Microdilution) Assay
This assay will determine the minimum inhibitory concentration (MIC) of the compound against various bacterial strains.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.[32]
-
-
Assay Procedure (in a 96-well plate):
-
Add 100 µL of sterile broth (e.g., Mueller-Hinton Broth) to all wells.[32]
-
Perform a two-fold serial dilution of the test compound across the plate.[32]
-
Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[32]
-
Include a growth control (no compound) and a sterility control (no bacteria).[32]
-
Incubate the plate at 35 ± 2°C for 16-20 hours.[32]
-
-
Data Analysis:
-
Visually assess the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.[33]
-
Conclusion
The assessment of novelty for a compound like (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid is a multifaceted process that requires a systematic and comparative approach. The structural motifs present in this molecule suggest a range of potential biological activities, from enzyme inhibition to antioxidant and cytotoxic effects. By employing the standardized assays outlined in this guide and comparing the resulting data against established benchmarks such as Kojic Acid, SAHA, Caffeic Acid, and Cisplatin, researchers can gain a clear and objective understanding of the compound's unique properties and potential therapeutic value. The true novelty will be revealed not just by its activity in a single assay, but by its overall biological profile, including its potency, selectivity, and mechanisms of action relative to existing molecules.
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A Comparative Guide to the Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study of (E)-3-(6-Hydroxypyridin-3-YL)acrylic Acid
Introduction: The Quest for Kinase Inhibitor Selectivity
Protein kinases have emerged as one of the most critical classes of drug targets, primarily in oncology and immunology.[1][2] Their central role in regulating a vast array of cellular processes makes them fertile ground for therapeutic intervention.[2] However, the high degree of structural conservation within the ATP-binding site across the human kinome—comprising over 500 members—presents a formidable challenge: achieving inhibitor selectivity.[1][3] A lack of selectivity, often termed off-target activity, can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[1] Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not merely a characterization step but a cornerstone of a successful drug discovery program.[3][4]
This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel small molecule, using the hypothetical compound (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid (hereafter referred to as "Compound X" ) as a case study. The chemical scaffold of Compound X, featuring a pyridinyl ring linked to an acrylic acid moiety, is a recognized privileged structure in kinase inhibitor design.[5] Based on this, we will postulate its investigation as a potential inhibitor of the Janus Kinase (JAK) family, a group of non-receptor tyrosine kinases pivotal in cytokine signaling.
To provide a meaningful benchmark, we will compare the hypothetical cross-reactivity profile of Compound X against that of Tofacitinib , a well-characterized, FDA-approved pan-JAK inhibitor. This comparative approach will illuminate how to interpret selectivity data and make informed decisions in a lead optimization campaign.
The Imperative of Early and Comprehensive Cross-Reactivity Profiling
Undertaking a broad assessment of a compound's interaction with the human kinome is essential for several reasons:
-
De-risking for Safety: Identifying off-target interactions early can predict potential adverse effects, preventing costly failures in later clinical stages.[4][6] Unforeseen interactions with kinases regulating vital physiological functions can lead to significant toxicity.[3]
-
Understanding Mechanism of Action (MoA): A clean selectivity profile strengthens the link between the inhibition of the intended target and the observed biological effect. Conversely, a promiscuous inhibitor can produce a phenotype through the modulation of multiple nodes in a signaling network, complicating MoA deconvolution.[7]
-
Discovering New Therapeutic Opportunities: In some instances, off-target activities can be therapeutically beneficial, a phenomenon known as polypharmacology.[8] A comprehensive profile can uncover these opportunities for drug repurposing or the development of multi-targeted agents.
-
Guiding Medicinal Chemistry Efforts: Selectivity data provides a crucial feedback loop for medicinal chemists, enabling the rational design of next-generation compounds with improved potency and a more desirable selectivity profile.[9]
A Tiered Strategy for Comparative Cross-Reactivity Analysis
A robust cross-reactivity assessment follows a tiered approach, moving from broad, high-throughput screening to more focused, physiologically relevant assays. This strategy ensures efficient use of resources while building a comprehensive understanding of the compound's behavior.
Sources
- 1. Protein Kinase Inhibitors - Selectivity or Toxicity? | IntechOpen [intechopen.com]
- 2. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 7. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 8. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid
Standard Operating Procedure & PPE Guide: Handling (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid
Executive Summary & Chemical Hazard Profile
(E)-3-(6-Hydroxypyridin-3-YL)acrylic acid is a bifunctional organic intermediate frequently utilized in the synthesis of antiviral agents, kinase inhibitors, and advanced heterocyclic scaffolds [1]. As an
Understanding the causality behind the hazards is critical for effective protection:
-
Electrophilic Reactivity (Skin/Eye Irritation): The acrylic acid tail acts as a Michael acceptor. It can react covalently with nucleophilic residues on skin proteins and mucosal membranes, leading to contact dermatitis and severe eye irritation (GHS Skin Irrit. 2, Eye Irrit. 2) [2].
-
Aerosolization & Static Risk (Respiratory Hazard): In its dry, crystalline state, this organic acid is highly susceptible to static charge accumulation. Uncontrolled transfer can cause the powder to "jump," creating an acute respiratory hazard (STOT SE 3) [2].
-
Solvent-Mediated Penetration: When solubilized in polar aprotic solvents (e.g., DMSO, DMF) for biological assays or NMR analysis, the dermal barrier is easily bypassed. DMSO acts as a rapid carrier, transforming a surface irritant into a systemic exposure risk [3].
Quantitative PPE Specifications & Material Compatibility
To mitigate the risks associated with both the dry powder and its solutions, PPE must be selected based on the operational scale and the solvent vehicle. Below is the quantitative breakdown of glove compatibility—a critical factor when handling this compound in solution.
Table 1: Glove Breakthrough Times & Material Compatibility
| Chemical State / Vehicle | Recommended Glove Material | Minimum Thickness | Est. Breakthrough Time | Immediate Action Upon Contamination |
| Dry Powder | Nitrile (Single) | 4 mil | > 480 min | Wipe off, doff gloves, wash hands. |
| Aqueous Buffer (pH > 7) | Nitrile (Single) | 4 mil | > 480 min | Rinse with water, replace gloves. |
| 100% DMSO / DMF | Nitrile (Double) | 6 mil (Outer) | < 5 min | Critical: Immediate removal of outer glove. |
| 100% DMSO / DMF | Butyl Rubber | 14 mil | > 480 min | Wash with water, inspect for degradation. |
Note: Standard nitrile gloves provide virtually zero protection against DMSO. The causality of double-gloving is to provide a 1-to-2-minute window to remove the contaminated outer glove before the solvent carries the dissolved acrylic acid derivative through the inner glove.
Step-by-Step Operational Workflows
Every protocol below is designed as a self-validating system to ensure maximum safety and zero cross-contamination.
Workflow A: Weighing and Transferring Dry Powder (>100 mg Scale)
-
Environmental Preparation: Ensure the Ventilated Balance Enclosure (VBE) or fume hood is operating at a face velocity of 80–100 feet per minute (fpm).
-
Static Mitigation (Critical Step): Pass an anti-static zero-stat gun over the spatula, the weigh boat, and the capped vial. Causality: Neutralizing the electrostatic charge prevents the fine pyridine-acrylic acid powder from aerosolizing and contaminating the balance area.
-
Donning PPE:
-
Put on a flame-resistant lab coat.
-
Don safety goggles (not just safety glasses) to prevent micro-dust ingress.
-
Don a properly fit-tested N95 or P100 particulate respirator if a VBE is unavailable.
-
Don double nitrile gloves.
-
-
Transfer: Open the vial only inside the enclosure. Use a grounded micro-spatula to transfer the solid.
-
Decontamination: Once weighed, cap the destination vial. Use a Kimwipe dampened with 70% Isopropanol (IPA) or water to wipe the exterior of the vial and the balance pan. Do not dry sweep.
Workflow B: Solubilization in DMSO for Assays
-
Preparation: Place the pre-weighed vial of (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid into a chemical fume hood.
-
Solvent Handling: Using a calibrated micropipette, add the required volume of DMSO.
-
Vortexing: Cap the vial tightly. If vortexing is required, ensure the vial is sealed with Parafilm to prevent micro-droplet ejection.
-
Glove Protocol: If a single drop of the DMSO solution touches your outer glove, immediately pause the workflow, peel off the outer glove (turning it inside out), dispose of it in a solid waste bin, and don a fresh outer glove.
Spill Response & Disposal Plan
In the event of a Dry Powder Spill:
-
Isolate: Restrict access to the area. Do not use compressed air or a brush.
-
Wet-Wipe Method: Gently cover the powder with absorbent paper towels. Carefully apply water or 70% IPA over the towels to suppress dust generation.
-
Gather: Scoop the wet mass using a disposable plastic scraper and place it into a hazardous waste bag.
-
Clean: Wash the surface with a mild alkaline detergent (the compound is an acid and will neutralize/solubilize better in slightly basic conditions), followed by a water rinse.
Waste Disposal Segregation:
-
Solid Waste: Contaminated gloves, Kimwipes, and empty vials must be placed in a designated "Hazardous Solid Waste - Organic Acids" container.
-
Liquid Waste: DMSO/DMF solutions containing the compound must be routed to "Non-Halogenated Organic Liquid Waste." Ensure the container is appropriately vented to prevent pressure buildup.
Workflow Visualization
Below is the logical decision tree for handling (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid based on physical state and scale.
Caption: Decision matrix for PPE and engineering controls when handling (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid.
References
- World Intellectual Property Organization (WIPO).Substituted 2,3-dihydrobenzofuranyl compounds and uses thereof (WO2014085607A1).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 776396, trans-3-(3-Pyridyl)acrylic acid. PubChem.[Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). National Academies Press.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
